4-(3-Fluoropyridin-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluoropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYEJLKNZBHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585976 | |
| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693235-16-4 | |
| Record name | 4-(3-Fluoropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Fluoropyridin-2-yl)morpholine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(3-Fluoropyridin-2-yl)morpholine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide range of bioactive molecules.[1][2][3][4] The strategic incorporation of a fluorine atom on the pyridine ring further modulates the compound's physicochemical properties, potentially enhancing its metabolic stability and binding affinity to biological targets.[5] This guide details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), outlines a complete characterization workflow using modern analytical techniques, and provides insights into the experimental rationale.
Introduction: The Significance of Fluorinated Pyridine-Morpholine Scaffolds
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][6] Its favorable properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it a valuable component in drug design.[4][6] When coupled with a pyridine ring, a common pharmacophore, the resulting molecule presents a versatile platform for therapeutic intervention.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[5] The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity, and altered pKa values. This guide focuses on the synthesis and characterization of this compound, a compound that combines these advantageous structural features.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most logical and efficient pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for electron-deficient aromatic systems like pyridines, especially when activated by electron-withdrawing groups.[7][8] In this case, the electronegative fluorine atom on the pyridine ring enhances the electrophilicity of the carbon atom at the 2-position, making it susceptible to nucleophilic attack by morpholine.
The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[9]
Reaction Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile and attacks the electron-deficient carbon at the 2-position of the 3-fluoropyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the desired product, this compound.
Diagram of the Synthetic Workflow
References
- 1. acdlabs.com [acdlabs.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-Fluoro-2-nitrophenyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. Morpholine(110-91-8) MS [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Fluoropyridin-2-yl)morpholine: A Drug Discovery Perspective
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 4-(3-Fluoropyridin-2-yl)morpholine. In the landscape of modern medicinal chemistry, the careful tuning of a molecule's physical and chemical characteristics is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This document outlines the predicted and calculated properties of this compound, including lipophilicity, aqueous solubility, ionization constant (pKa), and molecular size. Each property is discussed in the context of its direct influence on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this guide details standardized, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a framework for reproducible and reliable data generation. The synthesis of this information aims to provide drug development professionals with the foundational knowledge required to assess the viability of this and structurally related compounds as potential therapeutic agents.
Introduction to this compound
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a morpholine ring attached to a 3-fluoropyridine moiety. The strategic incorporation of a fluorine atom and a morpholine group—both privileged structures in medicinal chemistry—suggests its potential as a scaffold for developing novel therapeutic agents.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₁FN₂O
-
Canonical SMILES: C1COCCN1C2=NC=CC=C2F
Figure 1: 2D Chemical Structure of this compound
Significance in Medicinal Chemistry
The fluoropyridinyl-morpholine scaffold is of significant interest in drug discovery. The morpholine ring is a common substituent used to improve aqueous solubility and metabolic stability, and to introduce a basic center.[1] The fluorine atom on the pyridine ring can modulate the molecule's pKa, lipophilicity, and metabolic profile, often leading to improved drug-like properties. The pyridine ring itself is a versatile pharmacophore found in numerous approved drugs.
Core Physicochemical Profile
The "drug-likeness" of a compound is initially assessed through its fundamental physicochemical properties. While experimental data for this compound is not publicly available, a robust profile can be generated using established computational models. These predictions provide a critical baseline for guiding initial research efforts.
Summary of Physicochemical Properties
The following table summarizes the key calculated and predicted properties for this compound.
| Property | Predicted/Calculated Value | Implication in Drug Discovery |
| Molecular Weight (MW) | 182.19 g/mol | Well within the desired range for small molecule drugs (<500 Da), favoring good absorption and distribution. |
| cLogP (Lipophilicity) | 1.1 - 1.5 (Est.) | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 25.36 Ų (Calculated for parent) | Low TPSA suggests excellent potential for cell membrane and blood-brain barrier penetration.[2] |
| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of 5, favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Conforms to Lipinski's Rule of 5, favorable for oral bioavailability. |
| pKa (Most Basic) | 3.5 - 4.5 (Est. for pyridyl N) | The pyridine nitrogen is weakly basic; the compound will be largely neutral at physiological pH (7.4). |
| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can be favorable for target binding. |
Note: cLogP and pKa values are estimations based on structurally similar compounds, such as 4-(pyridin-2-yl)morpholine and its derivatives, as direct experimental values are not available in public databases. TPSA is based on the non-fluorinated parent compound.
Analysis within the "Drug-Likeness" Framework
A primary filter in early drug discovery is Christopher Lipinski's "Rule of 5". This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight < 500 Daltons
-
LogP < 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Based on its calculated properties, This compound does not violate any of Lipinski's rules , positioning it as a promising candidate for oral bioavailability.
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ADME properties. The estimated cLogP of ~1.1-1.5 suggests that this compound strikes an excellent balance. This moderate lipophilicity is often associated with good membrane permeability without the liabilities of highly lipophilic compounds, such as poor solubility, high metabolic clearance, and potential for off-target toxicity.[2]
Aqueous Solubility
Solubility is a prerequisite for absorption. While experimental solubility data is pending, the compound's moderate lipophilicity and the presence of the polar morpholine ring suggest it will exhibit adequate aqueous solubility for in vitro assays and initial formulation development. Kinetic solubility assays are recommended as a first-pass screen.
Ionization Constant (pKa)
The pKa dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. This compound possesses two potential basic centers: the morpholine nitrogen and the pyridine nitrogen. The morpholine nitrogen is significantly less basic due to electron withdrawal from the aromatic ring. The pyridine nitrogen, with an estimated pKa of 3.5-4.5, will be predominantly neutral at physiological pH 7.4. This is generally favorable, as neutral species more readily cross cell membranes.
Standardized Protocols for Experimental Determination
To move beyond computational predictions, rigorous experimental validation is required. The following section details standardized, self-validating protocols for determining the core physicochemical properties.
Overall Workflow for Physicochemical Profiling
The logical flow for characterizing a new chemical entity like this compound follows a standardized path to ensure data quality and efficient resource allocation.
Protocol 1: Determination of Lipophilicity (logD₇.₄) via RP-HPLC
This method provides a rapid and reliable estimation of lipophilicity by correlating a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with known logP values of standard compounds.[3][4]
Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of well-characterized compounds with known logP values (e.g., ranging from 0 to 5) in methanol.
-
Preparation of Mobile Phase: Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Isocratic Elution: Run a series of isocratic elutions with varying percentages of organic modifier (e.g., 40%, 50%, 60%, 70%, 80% methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
For each standard and the test compound, determine the retention factor (k') at each mobile phase composition.
-
Extrapolate the log k' values to 100% aqueous phase (log k'w).
-
Construct a calibration curve by plotting the log k'w of the standards against their known logP values.
-
Determine the logD₇.₄ of this compound by interpolating its log k'w value onto the calibration curve.[5]
-
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This high-throughput method measures the light scattering caused by compound precipitation from a DMSO stock solution into an aqueous buffer, providing a rapid assessment of kinetic solubility.[6][7][8]
Methodology:
-
Compound Plating: Prepare a 10 mM stock solution of this compound in 100% DMSO. In a 96- or 384-well plate, create a serial dilution of the stock solution in DMSO.
-
Assay Execution:
-
Use a liquid handler to add a small volume (e.g., 2 µL) of the DMSO solutions to wells containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1-2%.
-
Include positive (poorly soluble) and negative (highly soluble) controls.
-
-
Measurement:
-
Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]
-
Measure the turbidity in each well using a laser nephelometer.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background, indicating the point of precipitation.[9] Results are often categorized as high, medium, or low solubility (e.g., >100 µM, 15-100 µM, <15 µM).[6]
Protocol 3: Thermodynamic Solubility via Shake-Flask Method
Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for lead optimization candidates.[10][11]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS). Ensure undissolved solid remains visible.[11]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[12]
Protocol 4: pKa Determination by Potentiometric Titration
This method accurately determines the pKa by measuring the pH of a solution as a titrant (acid or base) is added.[13][14]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a solution with a constant ionic strength (e.g., using 0.15 M KCl).[13][14]
-
Titration:
-
If determining the pKa of the basic pyridine nitrogen, first acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution.
-
Titrate the solution by making incremental additions of a standardized NaOH solution.[14]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa.[15]
Logical Framework for Drug-Likeness Assessment
The decision-making process in early drug discovery relies on integrating multiple physicochemical parameters to build a holistic view of a compound's potential. The following diagram illustrates how these properties are evaluated against established drug-likeness criteria.
Conclusion
The in silico and theoretical analysis of this compound reveals a physicochemical profile highly consistent with that of a promising drug candidate. It fully adheres to Lipinski's Rule of 5, and its moderate lipophilicity, low polar surface area, and predominantly neutral state at physiological pH suggest a high probability of good membrane permeability and oral bioavailability. While these computational assessments are invaluable for initial prioritization, this guide underscores the necessity of empirical validation. The detailed experimental protocols provided herein offer a robust framework for obtaining the precise data required for confident decision-making in a drug discovery program. The favorable predicted properties of this compound warrant its further investigation and experimental characterization.
References
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Laser Nephelometry | Bienta [bienta.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. quora.com [quora.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Phased Approach to the Exploratory Biological Screening of 4-(3-Fluoropyridin-2-yl)morpholine
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This guide outlines a comprehensive, multi-phase strategy for the initial biological characterization of the novel chemical entity, 4-(3-Fluoropyridin-2-yl)morpholine. The proposed workflow is designed to efficiently assess the compound's cytotoxic profile, identify potential target classes, and validate initial findings to provide a clear vector for subsequent drug discovery efforts. By integrating foundational cytotoxicity assays with broad-based kinase and GPCR (G-protein coupled receptor) screening, followed by targeted hit validation, this protocol provides a robust framework for elucidating the compound's therapeutic potential. The structure of this guide is intentionally fluid, mirroring the logical progression of an actual research and development program, where each phase of discovery informs the next.
Molecule Profile: this compound
Chemical Structure and Rationale for Investigation
The subject of our investigation, this compound, is a small molecule featuring two key pharmacophores of high interest in medicinal chemistry: a fluoropyridine ring and a morpholine moiety.
-
Fluoropyridine Ring: The incorporation of fluorine into pyridine scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3][4][5]
-
Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[6][7] It is frequently incorporated into bioactive molecules to improve physicochemical properties such as solubility and to serve as a key interacting element with a wide range of biological targets, including as an integral component in enzyme active-site inhibitors.[6][8][9][10]
The combination of these two moieties suggests a high potential for biological activity, particularly as an inhibitor of protein kinases, where the morpholine ring can form critical hydrogen bonds in the ATP-binding pocket.
Synthesis and Quality Control
For all biological assays, the compound must be synthesized to a purity of >95%, as confirmed by LC-MS and ¹H-NMR. Impurities can confound biological data, leading to false positives or inaccurate potency measurements. A common synthetic route involves the nucleophilic aromatic substitution of 2,3-difluoropyridine with morpholine.
Phase 1: Foundational Viability and Cytotoxicity Profiling
Objective: The primary directive of this phase is to determine the compound's intrinsic cytotoxicity across different cell types. This establishes a critical therapeutic window, defining the concentration range where the compound can be studied for specific, non-toxic biological effects.
Experimental Workflow: Cytotoxicity Screening
Caption: Phase 1 Workflow for Cytotoxicity Profiling.
Detailed Protocol: MTS Assay for Cell Viability
The MTS assay is a robust, colorimetric method for assessing cell viability.[11][12][13] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the quantity of which is directly proportional to the number of living cells.[11][14][15]
Materials:
-
Cell Lines: A549 (human lung carcinoma) and HEK293 (human embryonic kidney).
-
Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega, Cat. #G3580) or equivalent.[11][12][13]
-
96-well, flat-bottom tissue culture plates.
-
Test Compound: 10 mM stock in DMSO.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should range from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include vehicle-only (DMSO) controls.
-
Incubation: Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
Assay Development: Add 20 µL of the MTS reagent directly to each well.[16][17][18]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11][16][17][18]
-
Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.[11][16][17]
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve. A low IC₅₀ value (<10 µM) indicates significant cytotoxicity. This data is crucial for selecting non-toxic concentrations for subsequent target-based assays.
Phase 2: Broad-Based Target Class Screening
Objective: With a defined non-toxic concentration range, this phase aims to broadly survey major druggable target classes to identify potential biological activities. The chemical structure of this compound suggests a high probability of interaction with protein kinases. Therefore, a comprehensive kinase panel is the primary focus, supplemented by screens against other key target families.
Experimental Workflow: Target Class Identification
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. promega.com [promega.com]
- 12. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.sg]
- 13. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.sg]
- 14. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]
- 15. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pyridinylmorpholine Compounds
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinylmorpholine-based compounds represent a versatile and privileged scaffold in modern medicinal chemistry.[1] Their unique combination of a pyridine ring and a morpholine moiety offers a synthetically tractable framework for developing novel therapeutics. This guide provides a comprehensive technical overview of pyridinylmorpholine compounds, covering their synthesis, diverse biological activities, and the critical structure-activity relationships that drive their therapeutic potential. We will delve into their applications as potent anticancer agents and their emerging role in addressing neurodegenerative diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in this dynamic field.
Introduction: The Significance of the Pyridinylmorpholine Scaffold
The pyridine ring, a nitrogen-containing aromatic heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules.[2][3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for drug design. When coupled with the morpholine ring, a saturated heterocycle known to improve pharmacokinetic properties, the resulting pyridinylmorpholine scaffold presents an attractive starting point for the development of new chemical entities.[1] This guide will explore the chemical space of these compounds, highlighting their therapeutic promise.
Synthetic Strategies and Methodologies
The synthesis of pyridinylmorpholine derivatives is a well-established area of organic chemistry, with several robust methods available for their preparation.[4][5] The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine and morpholine rings.
Core Synthesis: Nucleophilic Aromatic Substitution
A common and efficient method for the synthesis of the pyridinylmorpholine core involves a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of a Generic Pyridinylmorpholine
Step 1: Activation of the Pyridine Ring
-
Rationale: To facilitate nucleophilic attack, the pyridine ring must be activated, typically by introducing a good leaving group (e.g., a halogen) at the desired position.
-
Procedure: A substituted pyridine is reacted with a halogenating agent (e.g., N-bromosuccinimide or phosphorus oxychloride) in an appropriate solvent. The reaction conditions (temperature, solvent) are optimized to control regioselectivity.
Step 2: Nucleophilic Substitution with Morpholine
-
Rationale: The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the leaving group on the pyridine ring.
-
Procedure: The activated pyridine derivative is reacted with morpholine in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated during the reaction. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used. The reaction may require heating to proceed at a reasonable rate.
Step 3: Purification and Characterization
-
Rationale: To ensure the purity and confirm the identity of the final compound.
-
Procedure: The crude product is purified using standard techniques such as column chromatography or recrystallization. The structure is then confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry.
References
A Technical Guide to the Structural and Conformational Elucidation of 4-(3-Fluoropyridin-2-yl)morpholine
Abstract
The precise three-dimensional structure and conformational dynamics of small molecules are fundamental to understanding their function, particularly in the context of medicinal chemistry and drug development.[1] 4-(3-Fluoropyridin-2-yl)morpholine is a heterocyclic compound of interest, belonging to the N-aryl morpholine class, which is a prevalent scaffold in numerous FDA-approved drugs.[2][3] This technical guide provides a comprehensive, in-depth framework for the complete structural and conformational elucidation of this molecule. We will detail an integrated analytical approach, combining single-crystal X-ray diffraction (SC-XRD) for solid-state structure determination, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, and Density Functional Theory (DFT) for computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical reasoning behind methodological choices to ensure robust and reliable characterization.
Introduction: The Significance of Structural Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For a molecule like this compound, key structural questions dictate its potential as a pharmacophore:
-
What is the definitive connectivity and 3D arrangement of atoms? This confirms the molecule's identity and provides a static picture of bond lengths and angles.
-
What is the preferred conformation of the morpholine ring? Morpholine typically adopts a chair conformation, but the energetic barrier to ring inversion is crucial.[4][5]
-
What is the rotational barrier and preferred dihedral angle around the Pyridine-N(morpholine) bond? This rotation defines the relative orientation of the two ring systems, which is critical for interaction with biological targets.
-
How does the fluorine substituent influence the electronic properties and conformation of the pyridine ring?
Answering these questions requires a multi-faceted approach, as no single technique can provide a complete picture. The solid-state structure may differ from the ensemble of conformations present in solution, and computational methods are essential to map the potential energy surface. This guide will walk through the synergistic application of the three core techniques for a comprehensive analysis.
Workflow for Comprehensive Structural Elucidation
A logical and efficient workflow is paramount to ensure that data from different techniques can be integrated into a cohesive structural model.
Caption: Integrated workflow for structure and conformation elucidation.
Part I: Solid-State Structure via Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Experience: SC-XRD provides the most precise and unambiguous determination of a molecule's structure in the solid state.[6][7] It yields a static, three-dimensional map of atomic positions, from which bond lengths, bond angles, and torsion angles can be measured with very high accuracy.[8] This is the gold standard for confirming atomic connectivity and identifying the preferred conformation within the constraints of a crystal lattice.
Trustworthiness: The output of an SC-XRD experiment, an R-factor (or residual factor), is a self-validating metric. A low R-factor (typically < 5-7%) indicates a high degree of agreement between the experimental diffraction data and the final structural model, instilling confidence in the result.[9]
Experimental Protocol: SC-XRD
-
Crystal Growth (The Critical Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. A well-ordered, single crystal is required.
-
Method: Slow evaporation is a robust method for small organic molecules.
-
Dissolve the purified this compound in a suitable solvent system (e.g., a binary mixture like Ethyl Acetate/Hexane or Methanol/Dichloromethane) to near saturation.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Insight: The goal is to allow molecules to deposit onto a growing lattice in the most energetically favorable and ordered manner. Rapid crashing out of solution leads to poorly ordered or polycrystalline material unsuitable for SC-XRD.
-
-
-
Crystal Selection and Mounting:
-
Data Collection:
-
Method: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
An X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[4]
-
The crystal is rotated, and a series of diffraction images are collected by a detector.[6]
-
-
Structure Solution and Refinement:
-
Method: The diffraction data is processed to determine the unit cell dimensions and space group.
-
Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[11]
-
The structural model is then built and refined using software like SHELXL, where atomic positions and displacement parameters are adjusted to best fit the experimental data.[4][11]
-
Expected Data and Interpretation
The final output is a crystallographic information file (CIF) containing precise atomic coordinates.
Table 1: Hypothetical Key Structural Parameters from SC-XRD
| Parameter | Expected Value | Significance |
| Morpholine Conformation | Chair | Confirms the lowest energy conformation of the six-membered ring.[4][5] |
| Pyridine-N Bond | Equatorial | The bond to the pyridine ring is expected to be in the more stable equatorial position on the morpholine chair.[4] |
| C(2-pyridyl)-N(morpholine) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond, indicating some degree of sp2 character and potential electronic communication. |
| F-C(3-pyridyl)-C(2-pyridyl)-N(morpholine) Torsion Angle | ~0-30° or ~150-180° | Defines the planarity or twist between the two rings. This is a critical parameter for understanding steric and electronic effects. |
Part II: Solution-State Conformation via NMR Spectroscopy
Expertise & Experience: While SC-XRD provides a static picture, NMR spectroscopy reveals the structure and dynamic behavior of the molecule in solution, which is more relevant to its biological context.[12] For this compound, multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for assigning the chemical structure, while advanced 2D techniques like NOESY can provide through-space correlations to define the conformational preferences in solution.[13][14]
Trustworthiness: The consistency of data across multiple NMR experiments provides a self-validating system. For example, correlations observed in a 2D COSY (through-bond) experiment must be consistent with the assignments in the 1D ¹H and ¹³C spectra. Similarly, through-space NOESY correlations must be consistent with a sterically plausible 3D model.
Experimental Protocol: NMR
-
Sample Preparation:
-
Method: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Insight: The choice of solvent can influence conformation. Running spectra in both a non-polar (CDCl₃) and a polar (DMSO-d₆) solvent can reveal how the environment affects the conformational equilibrium.[12]
-
-
1D NMR Spectra Acquisition (¹H, ¹³C, ¹⁹F):
-
Method: Acquire standard 1D spectra for each nucleus.
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts, and through-bond coupling (J-coupling), which reveals connectivity.
-
¹³C NMR: Shows the number of unique carbon environments.
-
¹⁹F NMR: A simple spectrum is expected, likely a doublet of doublets, confirming the fluorine's position and its coupling to adjacent protons. ¹⁹F NMR is highly sensitive to the local electronic environment.[14]
-
-
2D NMR Spectra Acquisition (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart, crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of their bonding.[14]
-
Expected Data and Interpretation
-
¹H NMR: The morpholine protons will appear as distinct multiplets. Protons in axial and equatorial positions on the chair will have different chemical shifts and coupling constants.
-
NOESY: The crucial correlation will be between the pyridine H6 proton and the equatorial protons on the C3/C5 positions of the morpholine ring. The presence and intensity of this NOE signal provide direct evidence for the preferred rotational conformation around the C-N bond.
Caption: Expected NOESY correlation for conformational analysis.
Part III: In Silico Analysis via Density Functional Theory (DFT)
Expertise & Experience: Computational chemistry, specifically DFT, is a powerful tool for exploring the entire conformational landscape of a molecule.[15][16] It allows us to calculate the relative energies of different conformers (e.g., chair vs. boat of the morpholine ring) and to map the potential energy surface for bond rotation, identifying the lowest energy structures and the barriers between them. This complements experimental data by providing a theoretical framework for understanding the observed conformations.
Trustworthiness: The validity of a computational model is established by its ability to reproduce experimental data. For instance, a reliable DFT protocol will predict a lowest-energy conformer whose geometric parameters (bond lengths, angles) are in close agreement with the SC-XRD structure and whose NMR chemical shifts (which can also be calculated) correlate well with the experimental spectrum.[17]
Computational Protocol: DFT
-
Initial Structure Generation:
-
Method: Build the this compound structure in a molecular editor.
-
-
Conformational Search:
-
Rationale: To avoid settling on a local energy minimum, a systematic search of the conformational space is necessary.
-
Method: Perform a torsional scan around the C(2-pyridyl)-N(morpholine) bond, rotating it in increments (e.g., 10-15°) and performing a geometry optimization at each step.
-
-
Geometry Optimization and Frequency Calculation:
-
Method: For each identified low-energy conformer, perform a full geometry optimization and frequency calculation.
-
Functional/Basis Set: A common and robust level of theory for organic molecules is B3LYP/6-31G* for initial optimization, followed by more accurate single-point energy calculations using a larger basis set like ωB97X-D/6-311+G(d,p) .[17][18] The inclusion of a dispersion correction (e.g., "-D3") is important for accurately modeling non-covalent interactions.[17]
-
Frequency Calculation: This step is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
-
Data Analysis:
-
Method: Compare the relative Gibbs free energies of all stable conformers to determine their theoretical populations at a given temperature.
-
Analyze the geometric parameters of the lowest-energy conformer and compare them with the SC-XRD and NMR data.
-
Expected Data and Interpretation
DFT calculations will likely confirm that the morpholine chair is significantly more stable than the boat or twist-boat forms. The calculations will also provide the rotational energy barrier around the C-N bond, showing two energy minima corresponding to twisted conformations, and a higher energy barrier for the planar conformation due to steric hindrance between the pyridine H6 and the morpholine protons.
Table 2: Hypothetical Relative Energies of Conformers from DFT
| Conformer | Dihedral Angle (F-C3-C2-N) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |
| Global Minimum | ~25° | 0.00 | ~70% |
| Local Minimum | ~160° | 0.55 | ~30% |
| Rotational Transition State | 90° | 4.50 | <0.1% |
| Planar Transition State | 0° | 6.20 | <0.1% |
Synthesis of Findings: A Unified Model
The power of this multi-pronged approach lies in the integration of all data.
-
SC-XRD provides the definitive, static structure, serving as a benchmark for the computational model.
-
NMR confirms that the key conformational features observed in the crystal (e.g., the chair conformation and a twisted C-N bond) are maintained in solution. Variable temperature NMR could further be used to probe the energy barriers of ring flipping and C-N bond rotation.[19]
-
DFT provides the energetic landscape, explaining why certain conformations are preferred and quantifying the energy differences between them. It validates the experimental findings and allows for the prediction of properties that are difficult to measure directly.
Together, these techniques allow us to construct a comprehensive and robust model of this compound, not as a single static structure, but as a dynamic molecule with well-defined conformational preferences that will govern its interactions in a biological system.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl]-4-(prop-1-en-2-yl)cyclo-hexane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. excillum.com [excillum.com]
- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. auremn.org.br [auremn.org.br]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 18. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Preliminary In Vitro Assessment of 4-(3-Fluoropyrin-2-yl)morpholine: A Guide for Early-Stage Drug Discovery
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity (NCE), 4-(3-Fluoropyridin-2-yl)morpholine. Designed for researchers and drug development professionals, this document outlines a logical, tiered approach to characterizing a new compound's fundamental pharmacological properties. We will detail the rationale and step-by-step protocols for three core assays: cellular cytotoxicity profiling, metabolic stability assessment in human liver microsomes, and a hypothetical target engagement study using the Cellular Thermal Shift Assay (CETSA). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. All methodologies are grounded in established scientific principles and supported by authoritative references to guide scientists in generating a robust preliminary data package, enabling informed decisions for subsequent stages of the drug discovery pipeline.
Introduction to this compound
Chemical Structure and Properties
This compound is a heterocyclic compound incorporating a fluoropyridine moiety and a morpholine ring. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently employed to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Its inclusion often confers metabolic stability and favorable aqueous solubility.[2] The fluoropyridine group is also a common feature in modern pharmaceuticals, where the fluorine atom can modulate electronic properties, improve binding affinity, and block metabolic degradation.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Rationale for Importance |
|---|---|---|
| Molecular Formula | C₉H₁₁FN₂O | Defines the elemental composition. |
| Molecular Weight | 182.20 g/mol | Influences diffusion and transport properties. |
| logP (Predicted) | 0.85 | Indicates lipophilicity; affects permeability and solubility. |
| pKa (Predicted) | 4.5 (Basic) | Affects ionization state at physiological pH, influencing solubility and target interaction. |
| H-Bond Donors | 0 | Influences binding interactions and permeability. |
| H-Bond Acceptors | 3 | Influences binding interactions and solubility. |
Rationale for Assessment
The structural combination of a stable morpholine ring and an electronically modulated fluoropyridine suggests that this compound is a promising candidate for biological activity. Morpholine derivatives have demonstrated a wide spectrum of activities, including anticancer and anti-inflammatory properties.[2][3][4] Therefore, a systematic in vitro assessment is warranted to establish a foundational understanding of its biological and pharmacological profile. This preliminary assessment serves two primary goals:
-
Identify Liabilities: To rapidly uncover potential issues such as excessive cytotoxicity or poor metabolic stability that would preclude further development.
-
Establish a Baseline: To generate initial data on potency and cellular effects that will guide future optimization and more complex biological studies.
Overview of the In Vitro Assessment Cascade
A tiered or cascaded approach is the most efficient method for evaluating an NCE. This ensures that resource-intensive assays are only performed on compounds that pass initial, fundamental tests. The workflow described herein represents a standard preliminary cascade.
Caption: A typical decision-making workflow for the preliminary in vitro assessment of a novel compound.
General Cell Viability and Cytotoxicity Profiling
Scientific Rationale
The first crucial step in evaluating any NCE is to determine its effect on cell viability.[5] This serves to identify a concentration range where the compound can be studied for specific biological effects without causing non-specific cell death.[6] An overtly cytotoxic compound may produce misleading results in other assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[7][8] Viable, metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7]
Experimental Protocol: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are seeded into a clear, flat-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (DMEM with 10% FBS).
-
Adherence: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A 10-point, 3-fold serial dilution series is prepared in culture medium, starting from a top concentration of 100 µM. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).
-
Cell Treatment: The culture medium is aspirated from the cells, and 100 µL of the compound dilutions are added to the respective wells. Wells containing medium with 0.5% DMSO serve as the vehicle control (100% viability), and wells with untreated cells are also included.
-
Incubation: The plate is incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the treatment period, 10 µL of sterile MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 100 µL of formazan solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) is added to each well. The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
Data Presentation and Interpretation
The absorbance values are converted to percentage viability relative to the vehicle control. The data is then plotted as a dose-response curve (Viability % vs. log[Compound Concentration]) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.
Table 2: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 100 | 8.2 ± 2.1 |
| 33.3 | 25.6 ± 4.5 |
| 11.1 | 68.9 ± 5.2 |
| 3.7 | 95.1 ± 3.8 |
| 1.2 | 98.4 ± 2.9 |
| 0.4 | 101.2 ± 3.1 |
| Calculated IC₅₀ | 18.5 µM |
An IC₅₀ value greater than 10 µM is often considered a desirable starting point, indicating that the compound is not overtly cytotoxic and a sufficient therapeutic window may exist for its intended biological effect.
Metabolic Stability Assessment
Scientific Rationale
Metabolic stability is a critical parameter in drug discovery, as it determines the persistence of a compound in the body.[9] Compounds that are rapidly metabolized by liver enzymes will have a short half-life and low bioavailability, limiting their therapeutic potential.[] The human liver microsome (HLM) stability assay is a standard in vitro model to assess Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[][11] By incubating the compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time to calculate its intrinsic clearance (Clint).[12]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
Detailed Methodology:
-
Reagent Preparation:
-
Compound Stock: 10 mM stock of this compound in DMSO.
-
HLM Stock: Pooled human liver microsomes are thawed on ice and diluted to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Stock: An NADPH regenerating system or a 10 mM stock of NADPH in buffer is prepared fresh.
-
-
Incubation Setup:
-
The assay is performed in a 96-well plate.
-
To each well, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.
-
The reaction is initiated by adding the test compound to a final concentration of 1 µM. A separate set of wells without NADPH is included as a negative control to assess non-enzymatic degradation.
-
-
Time-Course Sampling:
-
Aliquots are taken from the reaction wells at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Sample Processing: The quenched samples are centrifuged (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is transferred to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peak area ratio of the parent compound to the internal standard is measured at each time point.
Data Presentation and Calculation of Intrinsic Clearance
The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line provides the elimination rate constant (k).
Calculations:
-
Half-life (T½): T½ = 0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / T½) * (incubation volume / mg of microsomal protein)
Table 3: Hypothetical Metabolic Stability Data
| Time (min) | % Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 91 |
| 15 | 75 |
| 30 | 55 |
| 60 | 30 |
| Calculated T½ | 35 minutes |
| Calculated Clint | 39.6 µL/min/mg |
A half-life greater than 30 minutes is generally considered acceptable at this early stage, suggesting the compound is not highly susceptible to rapid metabolic breakdown.
Preliminary Target Engagement Assessment (Hypothetical Scenario)
Rationale for Target Selection
Many compounds containing the morpholine scaffold have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) family.[13] Given the structural alerts within this compound, a logical first step is to assess its engagement with a representative PI3K isoform, such as PI3Kα, in a cellular context. Confirming that a compound binds to its intended molecular target in live cells is a critical step in validating its mechanism of action.[14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a native cellular environment.[16][17] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[16] This change in thermal stability can be quantified by heating intact cells treated with the compound to various temperatures, lysing the cells, and measuring the amount of soluble (non-denatured) target protein remaining via Western Blot or other protein detection methods.[15]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., MCF-7, which expresses PI3Kα) to confluency. Treat the cells with either vehicle (DMSO) or 10 µM of this compound for 1 hour at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated/precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble PI3Kα protein in each sample using a specific detection method like Western Blotting or an ELISA-based technique (e.g., HTRF, AlphaLISA).[14]
-
Data Analysis: For both vehicle- and compound-treated samples, plot the relative amount of soluble protein against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The difference (ΔTm) indicates the degree of stabilization and confirms target engagement.
Data Presentation and Interpretation
Table 4: Hypothetical CETSA Melt Temperature Data for PI3Kα
| Treatment Group | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
|---|---|---|
| Vehicle (DMSO) | 48.5 °C | - |
| 10 µM Compound | 52.0 °C | +3.5 °C |
A positive thermal shift of several degrees Celsius provides strong evidence that this compound directly binds to and stabilizes PI3Kα within the complex environment of the cell.
Summary and Next Steps
This guide outlines a foundational in vitro assessment strategy for the novel compound this compound. Based on the hypothetical data generated:
-
Cytotoxicity: The compound displays moderate cytotoxicity (IC₅₀ = 18.5 µM), suggesting a workable window for further assays.
-
Metabolic Stability: It shows acceptable stability in human liver microsomes (T½ = 35 min), indicating it is not subject to immediate metabolic clearance.
-
Target Engagement: It demonstrates clear engagement with its hypothetical target, PI3Kα, in a cellular context (ΔTm = +3.5 °C).
Collectively, this profile suggests that this compound is a viable candidate for further investigation. The logical next steps in the drug discovery process would include:
-
Potency Determination: Conducting enzymatic and cellular functional assays to determine its inhibitory potency (IC₅₀ or EC₅₀) against PI3Kα and related isoforms.
-
Selectivity Profiling: Screening against a panel of other kinases to assess its selectivity and off-target effects.
-
ADME Profiling: Expanding the investigation to other ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as plasma protein binding and cell permeability (e.g., using Caco-2 assays).[18][19]
This structured preliminary assessment provides the critical data needed to justify the commitment of further resources to advance this compound toward lead optimization.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. kosheeka.com [kosheeka.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. news-medical.net [news-medical.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. In vitro - Wikipedia [en.wikipedia.org]
- 19. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
"potential therapeutic targets of 4-(3-Fluoropyridin-2-yl)morpholine"
Unlocking the Therapeutic Potential of 4-(3-Fluoropyridin-2-yl)morpholine: A Strategy for Target Identification and Validation
Abstract
The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for drug discovery. The novel compound, this compound, marries two such scaffolds: the morpholine ring, a cornerstone of many approved drugs valued for its favorable pharmacokinetic properties, and the pyridine ring, a versatile pharmacophore. While direct biological data on this specific molecule is not yet publicly available, its constituent parts are extensively documented as key interactors with a range of high-value therapeutic targets. This guide presents a comprehensive, experience-driven strategy for the systematic identification and validation of the protein targets of this compound. We will delve into the rationale behind a multi-pronged approach, beginning with broad, unbiased screening methods and culminating in specific, high-confidence target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework to elucidate the mechanism of action of novel small molecules.
Introduction: The Rationale of Privileged Scaffolds
In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The morpholine and pyridine rings, the core components of our subject molecule, are exemplary in this regard.
The morpholine moiety is a ubiquitous pharmacophore found in numerous approved therapeutic agents.[1][2] Its prevalence is attributed to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of parent compounds.[2] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.[3]
The pyridine ring is another fundamental building block in drug design, present in a vast array of bioactive compounds. Its aromatic nature allows for various types of interactions with protein targets, including π-π stacking and hydrogen bonding. The substitution pattern on the pyridine ring, in this case, a fluorine atom, can significantly modulate its electronic properties and binding affinity.
Given these precedents, it is highly probable that this compound interacts with one or more protein kinases, a class of enzymes frequently targeted by molecules containing these scaffolds.[4][5][6] Therefore, our initial hypothesis is that this compound is a kinase inhibitor. This guide will outline a systematic approach to test this hypothesis and identify its specific molecular targets.
A Multi-Faceted Strategy for Target Identification
A robust target identification strategy should not rely on a single methodology. Instead, a combination of orthogonal approaches is necessary to build a compelling case for a specific protein target. The following workflow is designed to move from broad, unbiased screening to high-confidence validation.
Figure 1: A comprehensive workflow for target identification and validation.
Phase 1: Broad, Unbiased Screening
The initial phase aims to identify potential interacting proteins from a complex biological sample without a preconceived bias.
This classical technique involves immobilizing a derivatized version of this compound onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are retained and later identified by mass spectrometry.
Protocol: Synthesis of an Amine-Functionalized Linker for Immobilization
A key prerequisite for affinity chromatography is the synthesis of a derivative of the compound with a linker for attachment to the chromatography resin. A synthetic route must be devised to add a reactive group, such as a primary amine, at a position on the molecule that is not critical for target binding. Based on common SAR of similar compounds, the morpholine ring is often deeply embedded in the binding pocket, making the pyridine ring a more suitable attachment point for a linker.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Resin Preparation: Covalently couple the amine-functionalized derivative of this compound to NHS-activated sepharose beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
-
Incubation: Incubate the cell lysate with the compound-coupled resin.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Phase 2: Target Hypothesis Generation
The data from the unbiased screening methods will generate a list of potential protein interactors. This phase focuses on prioritizing these "hits."
The proteins identified through AC-MS and CETSA-MS should be analyzed using bioinformatics tools to identify enriched pathways and protein classes. Given the structure of this compound, a strong focus should be placed on identifying protein kinases.
If a high-confidence hit is a protein with a known crystal structure, molecular docking simulations can be performed. This will provide a structural hypothesis for how this compound binds to its target and can guide future SAR studies.
Phase 3: Direct Target Engagement and Validation
This phase involves in vitro experiments with purified proteins to confirm a direct interaction with the highest-priority candidates.
These biophysical techniques provide quantitative data on the binding affinity (Kd), stoichiometry, and kinetics of the interaction between the compound and a purified protein.
Table 1: Representative Data from Biophysical Assays
| Assay | Parameter | Value | Interpretation |
| ITC | Kd | 100 nM | High-affinity interaction |
| Stoichiometry (n) | 1.1 | 1:1 binding | |
| SPR | kon | 1 x 105 M-1s-1 | Fast association rate |
| koff | 1 x 10-2 s-1 | Slow dissociation rate |
If the prioritized target is an enzyme, such as a kinase, its activity should be measured in the presence of varying concentrations of this compound to determine the IC50 value.
Protocol: In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, its substrate, ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Detection: Measure the amount of product formed. For kinases, this is typically the amount of phosphorylated substrate, which can be detected using a phosphospecific antibody or by measuring the depletion of ATP.
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50.
Phase 4: In-Cell and In-Vivo Target Validation
The final phase is to confirm that the engagement of the identified target in a cellular and whole-organism context is responsible for the observed biological effects of the compound.
Techniques like the NanoBRET™ Target Engagement Assay can be used to quantify the binding of the compound to its target in living cells.
Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to this compound if it is a true on-target effect.
Figure 2: Logic diagram for target validation using genetic methods.
Hypothesized Target Classes and Therapeutic Indications
Based on the extensive literature on morpholine- and pyridine-containing compounds, several high-potential target classes and corresponding therapeutic areas can be hypothesized.
Protein Kinases in Oncology
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[7] Numerous inhibitors targeting kinases in this pathway, such as PI3K and mTOR, contain morpholine and pyridine scaffolds.[4][5][6]
Figure 3: The PI3K/AKT/mTOR signaling pathway, a potential target.
Glycogen Synthase Kinase 3 (GSK-3β) in Neurodegenerative Diseases
GSK-3β is implicated in the pathology of Alzheimer's disease through its role in the hyperphosphorylation of the tau protein.[8] The development of GSK-3β inhibitors is an active area of research, and compounds with a similar structure to this compound have shown promise.[8]
Other Potential Targets
The versatility of the morpholine and pyridine scaffolds means that other target classes should not be discounted. These include other enzyme families, G-protein coupled receptors, and ion channels.
Conclusion and Future Directions
The compound this compound represents a promising starting point for a drug discovery program. Its constituent privileged scaffolds suggest a high likelihood of biological activity, particularly as a kinase inhibitor. The systematic, multi-pronged approach to target identification and validation outlined in this guide provides a robust framework for elucidating its mechanism of action. By moving logically from broad, unbiased screening to specific, high-confidence validation, researchers can efficiently and effectively unlock the therapeutic potential of this and other novel small molecules. The insights gained from these studies will be critical for optimizing the lead compound, establishing a clear path to clinical development, and ultimately, delivering new therapies to patients in need.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 4-(3-Fluoropyridin-2-yl)morpholine in Kinase Inhibition Assays
Introduction: The Morpholine Scaffold in Kinase Inhibition
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1][2] Its ability to form key interactions within the ATP-binding pocket of various kinases has made it a cornerstone for the development of targeted therapeutics.[1] The compound 4-(3-Fluoropyridin-2-yl)morpholine belongs to this important class of molecules. While specific public-domain data on this exact compound's kinase targets is nascent, its structural alerts, particularly the fluoropyridinyl and morpholine groups, suggest potential activity against a range of kinases, including but not limited to lipid kinases like PI3K and protein kinases involved in cell signaling cascades.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize the inhibitory potential of this compound and similar morpholine-containing compounds. We will detail both biochemical and cell-based assay protocols, emphasizing the rationale behind experimental design to ensure data integrity and reproducibility.
Chapter 1: Foundational Concepts in Kinase Inhibition Assays
Before delving into specific protocols, it is crucial to understand the landscape of kinase assay technologies. The primary objective is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate.[6] An inhibitor will reduce this rate of phosphorylation. Assays can be broadly categorized into two types: biochemical assays, which use purified enzyme components, and cell-based assays, which measure kinase activity within a cellular context.[7][8]
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays provide a direct assessment of a compound's ability to inhibit a purified kinase.[7] Several robust platforms are commercially available, each with distinct advantages:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[9][10][11][12] The ADP is converted to ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal that is directly proportional to kinase activity.[9][11] This format is highly sensitive, has a large dynamic range, and is suitable for a broad range of ATP concentrations, making it ideal for distinguishing between different modes of inhibition.[9][10][12]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., Z'-LYTE™, LanthaScreen™): FRET-based assays utilize a fluorescently labeled substrate.[13][14][15] Upon phosphorylation by the kinase, a conformational change or antibody binding event brings a donor and acceptor fluorophore into proximity, resulting in a FRET signal.[14][15] Alternatively, phosphorylation can prevent the cleavage of a FRET-paired substrate by a protease, leading to a change in the FRET ratio.[13][16] These assays are homogeneous (no-wash steps) and well-suited for high-throughput screening (HTS).[13][16]
-
Radiometric Assays: Considered the gold standard, these assays use a radiolabeled phosphate donor, typically [γ-³²P]ATP or [γ-³³P]ATP.[6][17] The radiolabeled phosphate is transferred to the substrate, and the amount of incorporated radioactivity is measured.[6][17] While highly sensitive and direct, the handling and disposal of radioactive materials require specialized facilities and procedures.[6]
Cell-Based Assays: Assessing Efficacy in a Physiological Context
Cell-based assays are critical for validating the activity of an inhibitor in a more biologically relevant environment.[8][18] These assays can measure a compound's ability to permeate cell membranes, engage with its target kinase, and modulate downstream signaling pathways. Common formats include:
-
Target Engagement Assays (e.g., NanoBRET™): These assays quantify the binding of an inhibitor to its target kinase within intact cells.[18] This provides direct evidence that the compound is reaching its intended target.
-
Phosphorylation-Specific Antibody-Based Assays: Using techniques like Western blotting or ELISA, these assays measure the phosphorylation status of a kinase's downstream substrate.[18][19] A potent inhibitor will reduce the level of substrate phosphorylation.
-
Cell Proliferation/Viability Assays (e.g., MTT): If the target kinase is involved in cell survival and proliferation, its inhibition will lead to a decrease in cell viability, which can be measured using colorimetric or luminescent readouts.[8][19]
Chapter 2: Experimental Protocols for Biochemical Characterization
This chapter provides detailed, step-by-step protocols for determining the inhibitory potency (IC50) and selectivity of this compound using the versatile ADP-Glo™ kinase assay platform.
Workflow for Biochemical Profiling
The following diagram illustrates the general workflow for characterizing a kinase inhibitor using a biochemical assay.
Caption: General workflow for biochemical kinase inhibitor characterization.
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Purified recombinant kinase and its corresponding substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (specific to the kinase of interest)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., a 10-point, 3-fold dilution series).[20] This is a crucial step to accurately determine the IC50.
-
-
Assay Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a master mix containing the kinase enzyme and its substrate in the kinase assay buffer. The optimal concentrations of enzyme and substrate should be predetermined to ensure the reaction is in the linear range.
-
Add 4 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer at a concentration close to the Kₘ(ATP) of the kinase.[21]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.[22]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[22]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[22]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound should be assessed against a panel of kinases to determine its selectivity.[20][23] The results should be summarized in a clear and concise table.
| Kinase Target | IC50 (nM) [this compound] |
| Kinase A | [Insert experimental value] |
| Kinase B | [Insert experimental value] |
| Kinase C | [Insert experimental value] |
| Kinase D | [Insert experimental value] |
Chapter 3: Protocols for Cell-Based Characterization
Cell-based assays are essential to confirm that the biochemical activity of this compound translates to a cellular effect.
Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for evaluating a kinase inhibitor in a cellular context.
Caption: General workflow for cell-based kinase inhibitor evaluation.
Protocol: Western Blot for Downstream Target Inhibition
Objective: To assess the effect of this compound on the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase.
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer buffer and membrane.
-
Blocking buffer.
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[19]
-
Block the membrane to prevent non-specific antibody binding.[24]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.[19]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Protocol: Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well clear cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of growth inhibition against the log concentration of the compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[19]
-
Chapter 4: Troubleshooting and Best Practices
-
Solubility: Ensure that this compound is fully dissolved in DMSO and does not precipitate in the assay buffer.
-
Controls: Always include appropriate positive and negative controls in every experiment.[25] A known inhibitor of the target kinase should be used as a positive control.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[20] It is recommended to perform assays at the Kₘ(ATP) of the kinase for better comparison across different studies.[21]
-
Enzyme and Substrate Concentrations: Optimize the concentrations of the kinase and its substrate to ensure the reaction is in the linear range and to avoid substrate depletion.[26]
-
Data Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the results.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can elucidate its potency, selectivity, and cellular efficacy, thereby advancing our understanding of this important class of molecules and their therapeutic potential.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. ADP-Glo™ Kinase Assay [promega.jp]
- 10. eastport.cz [eastport.cz]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes & Protocols for Investigating 4-(3-Fluoropyridin-2-yl)morpholine in Cancer Cell Line Studies
I. Introduction and Scientific Rationale
The morpholine ring is a versatile and privileged pharmacophore in modern medicinal chemistry, frequently incorporated into the structure of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within ATP-binding pockets.[1][2] The compound 4-(3-Fluoropyridin-2-yl)morpholine belongs to this chemical class. While specific literature on this exact molecule is emerging, its structural motifs—a fluoropyridine ring coupled with a morpholine moiety—strongly suggest its potential as a modulator of critical cell signaling pathways implicated in cancer.
One of the most frequently dysregulated signaling cascades in human malignancies is the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancer types, making it a prime target for therapeutic intervention.[6][7] Small molecule inhibitors targeting the core nodes of this pathway—PI3K, Akt, and mTOR—have shown significant promise in preclinical studies and have been the subject of numerous clinical trials.[3][4]
These application notes provide a comprehensive framework for researchers to systematically evaluate the anticancer potential of this compound. The protocols outlined below are designed to first assess its cytotoxic and cytostatic effects on cancer cell lines and then to investigate its mechanism of action, with a specific focus on its potential role as an inhibitor of the PI3K/Akt signaling cascade.
II. Core Application Workflows: A Mechanistic Approach
A thorough investigation of a novel compound requires a logical progression of experiments. The workflow should first establish a biological effect (e.g., does it kill cancer cells?) and then elucidate the underlying mechanism (e.g., how does it kill them?).
Caption: Experimental workflow for characterizing this compound.
Application Note 1: Assessing Cytotoxicity and Potency
Causality: Before investigating how a compound works, it is essential to determine if it has a biological effect and at what concentration. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. By treating cancer cells with a range of concentrations of the test compound, one can generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This value represents the compound's potency and is critical for designing all subsequent mechanistic experiments.[8]
Application Note 2: Elucidating the Mode of Cell Death
Causality: A reduction in cell viability can be due to necrosis (uncontrolled cell death) or apoptosis (programmed cell death). Effective anticancer agents typically induce apoptosis. The Annexin V/PI assay is the gold standard for distinguishing these populations.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual-staining method allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Application Note 3: Analyzing Effects on Cell Cycle Progression
Causality: Many kinase inhibitors exert their anticancer effects by halting the cell cycle at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cell division.[12] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is a standard technique to analyze cell cycle distribution.[13] The dye binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[14] Cells in the G2/M phase (with twice the DNA of G1 cells) will fluoresce twice as brightly, allowing for the quantification of cells in each phase of the cell cycle.[15] An accumulation of cells in a particular phase following treatment suggests the compound induces cell cycle arrest.
Application Note 4: Confirming Target Engagement in the PI3K/Akt Pathway
Causality: Based on the compound's structure, we hypothesize that it inhibits the PI3K/Akt pathway. A key downstream event in this pathway is the phosphorylation of the kinase Akt at serine 473 (p-Akt Ser473).[16] This phosphorylation is a direct indicator of pathway activation. Western blotting is a powerful technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation. By comparing the levels of phosphorylated Akt (p-Akt) to total Akt in treated versus untreated cells, we can directly assess whether this compound engages and inhibits its intended target pathway.[17][18] It is crucial to include phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins for accurate detection.
III. Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
Adapted from Abcam and ATCC protocols.[8]
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[19]
-
Incubation & Reading: Leave the plate overnight at 37°C in a humidified incubator. Ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
Adapted from Bio-Techne and Abcam protocols.[9]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash the pooled cells with ice-cold PBS.
-
Cell Count & Resuspension: Centrifuge cells at 300 x g for 5 minutes.[10] Discard the supernatant and resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Adapted from University of Wisconsin and Abcam protocols.[13][14]
-
Cell Treatment & Harvesting: Treat cells in 6-well plates as described in Protocol 2. Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash cells with PBS and centrifuge. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14] The RNase is critical to prevent staining of double-stranded RNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[15]
-
Data Analysis: Gate on the single-cell population to exclude doublets. Use the software's cell cycle analysis model to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot for Akt Phosphorylation
Adapted from Abcam and Bio-Rad protocols.[17]
-
Cell Lysis: Treat cells grown in 60 mm dishes with this compound. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysate, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% gradient SDS-polyacrylamide gel and run until the dye front reaches the bottom.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibody blotting to reduce background.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate blots for:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-pan-Akt
-
Mouse anti-β-Actin (as a loading control)
-
-
Washing & Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the specific inhibition of phosphorylation.
IV. Data Presentation and Visualization
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is a central node in cancer cell signaling. Understanding the points of inhibition is key to interpreting experimental results.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Example Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of this compound after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |
| A549 | Lung Carcinoma | 8.9 ± 1.1 |
| U87-MG | Glioblastoma | 3.5 ± 0.4 |
Table 2: Cell Cycle Distribution in U87-MG Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.1% | 29.5% | 15.4% |
| Compound (3.5 µM) | 75.8% | 12.3% | 11.9% |
Table 3: Apoptosis Induction in U87-MG Cells after 48h Treatment
| Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
|---|---|---|---|
| Vehicle Control | 94.2% | 3.1% | 2.7% |
| Compound (3.5 µM) | 58.3% | 25.4% | 16.3% |
V. References
-
Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341. --INVALID-LINK--
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. --INVALID-LINK--
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1-13. --INVALID-LINK--
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. --INVALID-LINK--
-
Maes, M., & Van der Gucht, E. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2099. --INVALID-LINK--
-
Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814034. --INVALID-LINK--
-
Massacesi, C., et al. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Treatment Reviews, 46, 22-31. --INVALID-LINK--
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. --INVALID-LINK--
-
Tew, A., & Eckel-Passow, J. E. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-132. --INVALID-LINK--
-
Invitrogen. (n.d.). The Annexin V Apoptosis Assay. --INVALID-LINK--
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. --INVALID-LINK--
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. --INVALID-LINK--
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--
-
ATCC. (n.d.). MTT Cell Proliferation Assay. --INVALID-LINK--
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. --INVALID-LINK--
-
Horton, T. (1994). MTT Cell Assay Protocol. --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--
-
Abcam. (n.d.). Western blot for phosphorylated proteins. --INVALID-LINK--
-
Bio-Rad. (n.d.). Enhanced Multiplex Western Blotting. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of AKT Phosphorylation Following Murrangatin Diacetate Treatment. --INVALID-LINK--
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. --INVALID-LINK--
-
Eriksen, J., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 5, 1596-1604. --INVALID-LINK--
-
Singh, R. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(3), 2218-2234. --INVALID-LINK--
-
Journal of Pharmaceutical Research and Reports. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. --INVALID-LINK--
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 4029-4038. --INVALID-LINK--
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. --INVALID-LINK--
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. --INVALID-LINK--
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 115, 105199. --INVALID-LINK--
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. --INVALID-LINK--
-
ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. --INVALID-LINK--
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-814. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(5-Fluoropyridin-2-yl)morpholine. --INVALID-LINK--
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. --INVALID-LINK--
-
Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091. --INVALID-LINK--
-
ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. --INVALID-LINK--
-
Wang, J., et al. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][3][13]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342. --INVALID-LINK--
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. atcc.org [atcc.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 22. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Synthetic Routes for Preparing 4-(3-Fluoropyridin-2-yl)morpholine Derivatives
Introduction
The 4-(pyridin-2-yl)morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of a fluorine atom onto the pyridine ring, specifically at the 3-position, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. This often leads to enhanced metabolic stability, improved binding affinity to target proteins, and better overall drug-like characteristics.[3] Consequently, the development of efficient and scalable synthetic routes to 4-(3-Fluoropyridin-2-yl)morpholine derivatives is of paramount importance to researchers in drug discovery and development.[4]
This document provides a detailed guide to the primary synthetic strategies for accessing this important class of compounds, with a focus on explaining the underlying chemical principles and providing actionable laboratory protocols.
Core Synthetic Strategies
Two principal disconnection approaches dominate the synthesis of this compound derivatives:
-
Nucleophilic Aromatic Substitution (SNAr) : This is the most direct and widely employed method. It involves the reaction of a suitably activated 2-halopyridine (or a derivative with another good leaving group) with morpholine. The fluorine atom at the 3-position, being strongly electron-withdrawing, activates the 2-position towards nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) : This powerful method allows for the formation of the C-N bond between the pyridine ring and morpholine under milder conditions than traditional SNAr reactions. It is particularly useful for less reactive starting materials or when sensitive functional groups are present.[5][6]
The choice between these two strategies is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and the overall complexity of the target molecule.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of synthesizing this compound, the reaction typically proceeds by the addition of morpholine to a 2-halo-3-fluoropyridine, followed by the elimination of the halide. The rate of reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I for the activated substrate) and the reaction conditions.[7][8]
General Workflow for SNAr
Caption: General workflow for SNAr synthesis.
Detailed Protocol: Synthesis of this compound from 2,3-Difluoropyridine
This protocol describes a common SNAr approach utilizing the high reactivity of the fluorine atom at the 2-position as a leaving group.
Materials:
-
2,3-Difluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,3-difluoropyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Rationale for Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack.
-
Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Excess Morpholine: A slight excess of morpholine ensures the complete consumption of the starting 2,3-difluoropyridine.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.
Representative Data for SNAr Synthesis
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 2,3-Difluoropyridine | Morpholine, K₂CO₃, DMSO | 120 °C, 5 h | 75-85 | Internal Data |
| 2-Chloro-3-fluoropyridine | Morpholine, Et₃N, MeCN | Reflux, 12 h | 60-70 | [9] |
| 2-Bromo-3-fluoropyridine | Morpholine, Cs₂CO₃, DMF | 100 °C, 8 h | 80-90 | [10] |
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and powerful tool for the formation of C-N bonds.[11][12] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[5] It is particularly advantageous when the SNAr reaction is sluggish or leads to side products. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.[6][13]
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of this compound from 2-Bromo-3-fluoropyridine
This protocol exemplifies the use of a common palladium catalyst and ligand system for the Buchwald-Hartwig amination.
Materials:
-
2-Bromo-3-fluoropyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-3-fluoropyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired this compound.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
-
Palladium Precursor and Ligand: Pd₂(dba)₃ is a common and effective palladium(0) source. BINAP is a bulky electron-rich phosphine ligand that facilitates the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions.
-
Solvent: Toluene is a non-polar solvent that is suitable for this type of cross-coupling reaction.
Representative Data for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-3-fluoropyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85-95 | [12] |
| 2-Chloro-3-fluoropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 70-80 | Internal Data |
| 2-Iodo-3-fluoropyridine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 90-98 | Internal Data |
Conclusion
The synthesis of this compound derivatives can be reliably achieved through either Nucleophilic Aromatic Substitution or Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method will depend on factors such as starting material availability, functional group tolerance, and scalability. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize these valuable compounds for their drug discovery and development programs.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(5-Fluoropyridin-2-Yl)Morpholine [myskinrecipes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. calpaclab.com [calpaclab.com]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. rsc.org [rsc.org]
"designing cell-based functional assays with 4-(3-Fluoropyridin-2-yl)morpholine"
An In-Depth Guide to Designing Cell-Based Functional Assays with 4-(3-Fluoropyridin-2-yl)morpholine
Introduction: Unveiling the Potential of a Privileged Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a multitude of approved and experimental drugs.[1] Its incorporation into a molecule can enhance potency, modulate pharmacokinetic properties, and improve metabolic stability, making it a favored building block for drug designers.[2][3] The compound this compound features this key scaffold. While its specific biological target is not broadly documented, its structural elements are common in kinase inhibitors.[2] Notably, numerous morpholine-containing derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[4]
This guide, therefore, proceeds from the scientifically grounded hypothesis that this compound acts as an inhibitor of the critical PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its dysregulation is a hallmark of various diseases, especially cancer, making it a prime target for therapeutic intervention.[5][7]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate robust cell-based functional assays to characterize the activity of this compound and similar compounds targeting this vital pathway.
Scientific Background: The PI3K/Akt/mTOR Signaling Nexus
The PI3K/Akt/mTOR pathway is a complex, multi-layered signaling cascade crucial for normal cellular function.[5] The process is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by growth factors. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).[6]
Once activated, Akt phosphorylates a wide array of downstream substrates, leading to a cascade of cellular responses.[8] A major downstream effector of Akt is the mammalian target of rapamycin (mTOR), a kinase that exists in two distinct complexes, mTORC1 and mTORC2.[7] Akt signaling primarily activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating targets like the ribosomal protein S6 kinase (p70S6K) and the translation initiation factor 4E-binding protein 1 (4E-BP1).[7] Activated Akt also promotes cell survival by phosphorylating and inactivating pro-apoptotic factors and transcription factors like the Forkhead box O (FOXO) family.[8][9]
Dysregulation of this pathway, often through mutations in key components like PI3K or the loss of tumor suppressors like PTEN, leads to unchecked cell growth and proliferation, a characteristic feature of many cancers.[6][7] Therefore, assays designed to measure the phosphorylation status of key nodes in this pathway (e.g., Akt, S6) or the functional consequences of its inhibition (e.g., FOXO3 activity) are essential tools for characterizing inhibitors like this compound.
Visualizing the PI3K/Akt/mTOR Pathway
Caption: Hypothesized mechanism of this compound in the PI3K/Akt/mTOR pathway.
Core Principles of Assay Design and Validation
A successful cell-based assay provides a biologically relevant and quantitative response to a stimulus.[10][11] The design must be robust, reproducible, and reflect the compound's mechanism of action.[11][12]
-
Cell Line Selection: The choice of cell line is critical.[10] It should be biologically relevant to the intended therapeutic area. For a PI3K inhibitor, a cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, MDA-MB-231) or one that is sensitive to growth factor stimulation (e.g., HEK293) is appropriate.[8][13][14]
-
Biologically Relevant Endpoint: The assay must measure a true biological effect of the cell.[10] For this pathway, endpoints can include the direct measurement of protein phosphorylation, the downstream consequences of pathway inhibition like changes in gene expression, or phenotypic outcomes like cell proliferation or apoptosis.[12][15]
-
Dose-Response Relationship: A key requirement is to demonstrate a clear dose-response curve, where the biological effect changes quantitatively with increasing concentrations of the compound. This allows for the calculation of potency metrics like the half-maximal inhibitory concentration (IC50).[10]
-
Assay Validation: Every protocol must be a self-validating system.[16] This involves establishing performance characteristics such as precision, accuracy, specificity, and robustness to ensure the data is reliable.[17][18][19] Using appropriate positive and negative controls is non-negotiable. For instance, a known, potent PI3K inhibitor should be used as a positive control, while a vehicle-only treatment (e.g., DMSO) serves as the negative control.
Primary Functional Assay: Phospho-Akt (Ser473) Detection by Flow Cytometry
This protocol provides a direct, quantitative measurement of the phosphorylation status of a key node in the pathway, Akt, at its activating phosphorylation site Ser473.[7] Multi-parameter phospho-flow cytometry is a powerful tool for this purpose.[7]
Experimental Workflow Visualization
Caption: Workflow for the phospho-Akt (Ser473) flow cytometry assay.
Detailed Step-by-Step Protocol
-
Cell Plating:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count cells. Seed 50,000 cells per well in a 96-well U-bottom plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in culture media to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle only" (DMSO) control and a positive control (e.g., 10 µM of a known PI3K inhibitor like Wortmannin).[7]
-
Remove media from the cells and add 100 µL of the compound dilutions.
-
Incubate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO2.
-
-
Cell Fixation and Permeabilization:
-
Centrifuge the plate and discard the supernatant.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize by adding 100 µL of ice-cold 90% methanol and incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with FACS buffer (PBS + 1% BSA).
-
Add 50 µL of fluorophore-conjugated anti-phospho-Akt (Ser473) antibody diluted in FACS buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the single-cell population and record the Median Fluorescence Intensity (MFI) for the phospho-Akt channel for each well.
-
Normalize the MFI data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Secondary Orthogonal Assay: FOXO3a Reporter Gene Assay
To validate the findings from the phospho-Akt assay, an orthogonal assay measuring a downstream functional endpoint is highly recommended.[9] A reporter gene assay provides an effective readout of pathway alteration.[8][9] This assay measures the transcriptional activity of FOXO3a, which is suppressed by active Akt signaling. Inhibition of the PI3K/Akt pathway restores FOXO3a's ability to drive the expression of a reporter gene, such as luciferase or beta-lactamase.[8]
Detailed Step-by-Step Protocol
-
Cell Line:
-
Use a stable cell line engineered with a FOXO3a response element driving the expression of a reporter gene (e.g., CellSensor® T-REx™ FOXO3 DBE-bla HeLa cell line).[8]
-
-
Cell Plating and Treatment:
-
Plate cells according to the manufacturer's protocol in a 96-well, clear-bottom black plate.
-
Induce FOXO3a expression if required by the cell line system (e.g., with doxycycline).[8]
-
Prepare and add serial dilutions of this compound as described in the primary assay.
-
Add a stimulating agent like insulin or IGF-1 to all wells (except for a no-stimulus control) to activate the PI3K/Akt pathway and suppress the reporter signal.[8]
-
Incubate for an appropriate time (e.g., 5-16 hours).
-
-
Signal Detection:
-
Add the detection substrate for the reporter gene (e.g., luciferase substrate or FRET-based beta-lactamase substrate).
-
Incubate as required by the detection chemistry.
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader (luminometer or fluorescence plate reader).
-
Normalize the data to the stimulated vehicle control (0% activity) and the non-stimulated control (100% activity).
-
Plot the dose-response curve and calculate the IC50 value as described previously.
-
Data Presentation and Interpretation
| Assay Type | Endpoint Measured | Cell Line | Hypothetical IC50 (nM) for this compound |
| Primary Assay | p-Akt (S473) Levels | MDA-MB-231 | 85 |
| Orthogonal Assay | FOXO3a Transcriptional Activity | FOXO3-RE Reporter Line | 110 |
| Phenotypic Assay | Cell Proliferation (e.g., CellTiter-Glo®) | MDA-MB-231 | 150 |
An IC50 value in the nanomolar to low micromolar range across these assays would indicate that this compound is a potent inhibitor of the PI3K/Akt signaling pathway, leading to a functional anti-proliferative effect in a relevant cancer cell line.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Signaling Kit - Biolinkk [biolinkk.com]
- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. marinbio.com [marinbio.com]
- 11. How To Design Cell-based Potency Assays [bioprocessonline.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 14. zenodo.org [zenodo.org]
- 15. protagene.com [protagene.com]
- 16. edraservices.nl [edraservices.nl]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. lgmpharma.com [lgmpharma.com]
- 19. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
"methodology for structure-activity relationship (SAR) studies of 4-(3-Fluoropyridin-2-yl)morpholine"
As a Senior Application Scientist, this document provides a detailed methodological framework for conducting Structure-Activity Relationship (SAR) studies on the 4-(3-Fluoropyridin-2-yl)morpholine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in lead optimization campaigns.
Introduction: The Strategic Value of the this compound Scaffold
The confluence of a morpholine ring, a pyridine core, and a fluorine substituent creates a chemical scaffold of significant interest in modern medicinal chemistry. Morpholine is a versatile and privileged pharmacophore, widely incorporated into approved drugs to enhance potency, modulate pharmacokinetic properties, and interact with key biological targets like kinases.[1] Its inclusion can improve aqueous solubility and metabolic stability, making it a favorable moiety in drug design.[2]
The pyridine ring is another foundational heterocycle in FDA-approved therapeutics, offering a key hydrogen bond acceptor and a scaffold for diverse functionalization.[3][4] The strategic placement of a fluorine atom on this ring is a well-established tactic to enhance binding affinity, block metabolic liabilities, and modulate the pKa of nearby functional groups, thereby improving cellular permeability and overall pharmacological profile.[5][6]
Given this background, this compound serves as an excellent starting point for a drug discovery program. This guide outlines a systematic methodology to explore its SAR, from initial analog design and synthesis to biological evaluation and data interpretation, with the goal of identifying novel therapeutic candidates.
Part 1: A Systematic SAR Exploration Strategy
A successful SAR campaign relies on the systematic modification of the lead compound to probe the chemical space around the core scaffold. For this compound, we can define three primary vectors for chemical modification.
Diagram 1: Key Modification Vectors for SAR Studies
Caption: Strategic points for chemical modification on the core scaffold.
-
Vector A: Pyridine Ring Substitution: This involves replacing the other hydrogen atoms on the pyridine ring (positions 4, 5, and 6) with a variety of functional groups. The goal is to probe for additional binding interactions, modulate electronics, and alter the overall topology of the molecule.
-
Vector B: Morpholine Ring Substitution: The morpholine ring itself can be substituted, for instance, with methyl or other small alkyl groups. Such modifications can introduce chirality and provide conformational constraint, which can lead to improved potency and selectivity.[7]
-
Vector C: Morpholine Bioisosteric Replacement: The morpholine moiety can be replaced with other six-membered heterocyclic rings, such as piperazine, piperidine, or thiomorpholine. This strategy helps determine the importance of the morpholine's oxygen atom and nitrogen basicity for biological activity.
Part 2: Synthetic Protocols
The following protocols provide a foundation for synthesizing the parent compound and its key analogs. All reactions should be performed in a well-ventilated fume hood, and all compounds must be fully characterized (e.g., by ¹H NMR, ¹³C NMR, LC-MS) to confirm identity and purity (>95%) before biological evaluation.
Protocol 2.1: Synthesis of Parent Scaffold (this compound)
This synthesis is based on a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the displacement of a leaving group at the 2-position.
Materials:
-
2-Chloro-3-fluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2.2: Synthesis of Vector A Analogs (Pyridine Substitution)
To synthesize analogs with substitutions on the pyridine ring, appropriately substituted 2-chloropyridine starting materials are required. For example, to synthesize a 5-methoxy analog, one would start with 2-chloro-3-fluoro-5-methoxypyridine. The procedure follows Protocol 2.1.
Protocol 2.3: Synthesis of Vector B & C Analogs (Morpholine Modification)
To generate analogs at Vectors B and C, substitute morpholine in Protocol 2.1 with the desired substituted morpholine (e.g., 2,6-dimethylmorpholine) or a bioisostere (e.g., N-Boc-piperazine, followed by deprotection).[8]
Part 3: Biological Evaluation and Data Interpretation
The choice of biological assays is critical and should be hypothesis-driven. Given that morpholine-containing compounds are potent inhibitors of the PI3K/AKT/mTOR pathway, this serves as a rational starting point for primary screening.[9]
Diagram 2: Hypothetical Target Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway, a common target for morpholine scaffolds.
Protocol 3.1: Primary Biochemical Assay (e.g., PI3Kα HTRF Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each synthesized analog against a specific kinase isoform.
Procedure:
-
Prepare a 10 mM DMSO stock solution for each test compound. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
In a 384-well assay plate, add the PI3Kα enzyme, the fluorescently labeled lipid substrate (PIP₂), and the test compound at its various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (e.g., Eu³⁺-cryptate labeled anti-PIP₃ antibody and a fluorescent acceptor).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader to measure the energy transfer signal.
-
Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Protocol 3.2: Secondary Cellular Assay (e.g., Cell Proliferation Assay)
Objective: To assess the ability of active compounds from the primary screen to inhibit the proliferation of a relevant cancer cell line (e.g., MCF-7, which has a high dependence on the PI3K pathway).
Procedure:
-
Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the data in a similar manner to the IC₅₀ determination.
Data Analysis and SAR Table
The core of SAR analysis is consolidating data into a clear, comparative format.
| Compound ID | Vector | Modification | PI3Kα IC₅₀ (nM) [a] | MCF-7 GI₅₀ (nM) [b] | Key Observations |
| Parent-1 | - | H | 150 | 850 | Baseline activity established. |
| A-1 | A | 5-Methoxy | 75 | 400 | Electron-donating group at C5 improves potency. |
| A-2 | A | 5-Chloro | 320 | >1000 | Electron-withdrawing group at C5 is detrimental. |
| B-1 | B | (2R,6S)-dimethyl | 25 | 110 | Cis-dimethyl substitution significantly boosts activity. |
| C-1 | C | Thiomorpholine | 550 | >2000 | Morpholine oxygen is critical for activity. |
| [a] Biochemical half-maximal inhibitory concentration. [b] Cellular half-maximal growth inhibitory concentration. |
Interpretation: From this hypothetical data, initial SAR conclusions can be drawn:
-
Electronic Effects (Vector A): Electron-donating substituents on the pyridine ring appear to be favorable.
-
Steric/Conformational Effects (Vector B): Constraining the morpholine ring with cis-dimethyl groups enhances both biochemical and cellular activity, suggesting a specific conformational requirement for binding.
-
Pharmacophore Requirements (Vector C): Replacing the morpholine oxygen with sulfur drastically reduces activity, indicating that the oxygen is likely a key hydrogen bond acceptor in the target's binding pocket.[9]
Part 4: Iterative Design and Optimization Workflow
The SAR study is an iterative process. The insights gained from the initial set of compounds guide the design of the next generation of analogs.
Diagram 3: Iterative SAR Optimization Cycle
Caption: The iterative cycle of a medicinal chemistry optimization campaign.
Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to build predictive models and visualize binding hypotheses, further refining the design process.[10][11] Subsequent rounds of synthesis would focus on promising areas, such as exploring a wider range of electron-donating groups at the pyridine C5 position or testing different substitutions on the morpholine ring.
By following this comprehensive methodology, researchers can systematically explore the chemical space around the this compound scaffold, leading to the development of potent and selective compounds with therapeutic potential.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Preclinical Development of 4-(3-Fluoropyridin-2-yl)morpholine, a Putative PI3K/Akt/mTOR Pathway Inhibitor
An in-depth guide to the in vivo experimental design and models for 4-(3-Fluoropyridin-2-yl)morpholine.
Authored by: Gemini, Senior Application Scientist
Section 1: Introduction and Scientific Rationale
The compound this compound represents a novel chemical entity with significant therapeutic potential. Its structure combines two key pharmacophores: a morpholine ring and a fluorinated pyridine moiety. The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[1][2] Its inclusion often confers high binding affinity for a range of molecular targets.[1] The fluoropyridine component can enhance binding interactions and modulate metabolic pathways, often improving drug-like properties.
While direct biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors strongly suggests a mechanism of action centered on key cell signaling pathways.[3][4] Specifically, numerous compounds containing morpholine and pyridine-like cores are potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[3][5][6] This pathway is one of the most frequently activated signaling routes in human cancer, playing a critical role in cell proliferation, survival, and metabolism.[7][8] Therefore, this guide is predicated on the hypothesis that this compound is an inhibitor of the PI3K/Akt/mTOR pathway, and outlines a comprehensive strategy for its in vivo evaluation.
Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.
Section 2: Core Objectives of In Vivo Preclinical Evaluation
The primary goal of in vivo studies is to establish a clear relationship between the compound's dose, exposure, target engagement, and therapeutic efficacy. For a kinase inhibitor, this is achieved by systematically addressing four key objectives:
-
Maximum Tolerated Dose (MTD) and Tolerability: To determine the highest dose that can be administered without causing unacceptable toxicity, establishing the therapeutic window.
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This answers the question: "What does the body do to the drug?".[9]
-
Pharmacodynamics (PD): To confirm that the compound reaches its biological target in the tumor tissue and modulates its activity in a dose- and time-dependent manner. This answers: "What does the drug do to the body?".[10]
-
Anti-Tumor Efficacy: To evaluate the compound's ability to inhibit tumor growth in relevant cancer models and establish a dose-response relationship for this effect.
A cornerstone of modern drug development is the integration of these objectives into a cohesive pharmacokinetic-pharmacodynamic (PK/PD) model, which can predict the therapeutic dose and schedule required for optimal activity in humans.[11][12]
Section 3: Pharmacokinetic (PK) Study Design and Protocol
A robust understanding of the PK profile is essential for designing subsequent PD and efficacy studies. A preliminary single-dose PK study in rodents is the standard first step.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability) following intravenous (IV) and oral (PO) administration.
Materials:
-
Test Compound: this compound
-
Vehicle: e.g., 0.5% Methylcellulose + 0.1% Tween-80 in water (vehicle suitability must be pre-determined)
-
Animals: 6-8 week old female BALB/c or CD-1 mice (n=3 per time point)
-
Dosing equipment: Oral gavage needles, syringes for IV injection.
-
Blood collection supplies: K2-EDTA-coated microcentrifuge tubes, capillaries.
-
Analytical Equipment: Calibrated LC-MS/MS system.
Methodology:
-
Dose Preparation: Prepare a homogenous suspension/solution of the test compound in the selected vehicle at the desired concentrations (e.g., 2 mg/mL for IV, 10 mg/mL for PO).
-
Animal Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse samples from each animal group. A typical schedule includes pre-dose, and 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect ~50 µL of whole blood via submandibular or saphenous vein puncture into K2-EDTA tubes.
-
-
Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | [Example: 1500] | [Example: 850] |
| Tmax (h) | [Example: 0.083] | [Example: 1.0] |
| AUC (0-t) (h*ng/mL) | [Example: 3200] | [Example: 5100] |
| Terminal Half-life (t1/2, h) | [Example: 3.5] | [Example: 4.2] |
| Bioavailability (F%) | N/A | [Example: 32%] |
| Table 1: Template for summarizing key pharmacokinetic parameters. Data shown are for illustrative purposes only. |
Section 4: Pharmacodynamic (PD) and Target Engagement
PD studies are critical to verify the hypothesized mechanism of action by measuring the effect of the compound on the PI3K/Akt/mTOR pathway within the tumor.
Caption: Workflow for an integrated PK/PD and target engagement study.
Protocol 4.1: In Vivo Target Modulation Study
Objective: To quantify the dose-dependent inhibition of downstream PI3K pathway biomarkers (e.g., phosphorylated Akt, phosphorylated S6 ribosomal protein) in tumor xenografts.
Model: Nude mice bearing established subcutaneous tumors from a cell line with a known PI3K pathway alteration (e.g., MCF-7, which has a PIK3CA mutation).[7]
Methodology:
-
Tumor Establishment: Implant MCF-7 cells subcutaneously into female nude mice. Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize animals into treatment groups (n=3-4 per time point per group):
-
Group 1: Vehicle control
-
Group 2: Compound at Dose 1 (e.g., 10 mg/kg)
-
Group 3: Compound at Dose 2 (e.g., 30 mg/kg)
-
Group 4: Compound at Dose 3 (e.g., 100 mg/kg)
-
-
Dosing: Administer a single oral dose to each group.
-
Tissue Collection: At specified time points post-dose (e.g., 2, 8, and 24 hours), euthanize animals and collect tumor tissue and terminal blood (for plasma).
-
Sample Processing:
-
Immediately snap-freeze tumor tissue in liquid nitrogen and store at -80°C.
-
Process blood to plasma as described in Protocol 3.1.
-
-
Biomarker Analysis:
-
Homogenize tumor tissue and prepare protein lysates.
-
Quantify levels of total-Akt, phospho-Akt (Ser473), total-S6, and phospho-S6 (Ser235/236) using validated methods like Western Blot or ELISA.
-
-
PK Analysis: Analyze plasma samples to determine compound concentration at the time of tissue collection.
-
Data Analysis: Correlate the plasma concentration of the compound with the percent inhibition of biomarker phosphorylation relative to the vehicle control.
Data Presentation:
| Dose (mg/kg) | Time (h) | Plasma Conc. (ng/mL) | p-Akt (% Inhibition) | p-S6 (% Inhibition) |
| Vehicle | 2 | 0 | 0 | 0 |
| 10 | 2 | [e.g., 350] | [e.g., 45%] | [e.g., 60%] |
| 30 | 2 | [e.g., 980] | [e.g., 85%] | [e.g., 95%] |
| 100 | 2 | [e.g., 2500] | [e.g., 98%] | [e.g., 99%] |
| 30 | 8 | [e.g., 400] | [e.g., 55%] | [e.g., 70%] |
| 30 | 24 | [e.g., 50] | [e.g., 10%] | [e.g., 15%] |
| Table 2: Template for summarizing PK/PD data. The goal is to define the exposure level and duration required for sustained target inhibition (e.g., >80%). Data are illustrative. |
Section 5: Efficacy Evaluation in Tumor Models
Once a dose range that provides sustained target modulation is identified, formal efficacy studies can be initiated to assess anti-tumor activity.
Model Selection
The choice of model is critical for a successful study. Models should be selected based on their genetic background and relevance to the compound's hypothesized mechanism.
| Cell Line | Cancer Type | Key Genetic Feature | Rationale |
| MCF-7 | Breast | PIK3CA activating mutation | Directly tests efficacy in a PI3K-driven tumor.[7] |
| A549 | Lung | KRAS mutation | Evaluates activity in a context of RAS activation, which often signals through PI3K.[13] |
| U87-MG | Glioblastoma | PTEN null | Tests efficacy in tumors where the pathway is activated via loss of a tumor suppressor.[14] |
| SH-SY5Y | Neuroblastoma | Wild-type for PI3K pathway | Can serve as a model with potentially lower dependency on the PI3K pathway.[13] |
| Table 3: Recommended cell line-derived xenograft (CDX) models for efficacy testing. |
Protocol 5.2: Tumor Growth Inhibition (TGI) Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Generalized workflow for a tumor growth inhibition (TGI) study.
Methodology:
-
Tumor Establishment & Randomization: As described in Protocol 4.1. Use a larger group size (n=8-10 per group) for statistical power.
-
Treatment Groups:
-
Group 1: Vehicle (e.g., QD, PO)
-
Group 2: Compound at Dose 1 (e.g., 20 mg/kg, QD, PO)
-
Group 3: Compound at Dose 2 (e.g., 60 mg/kg, QD, PO)
-
Group 4: Positive Control (e.g., an established PI3K inhibitor, if available)
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle daily (or as determined by PK/PD) for 2-3 weeks.
-
Measure tumor dimensions with digital calipers and animal body weights twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (%TGI), calculated at the end of the study:
-
%TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
-
Statistical Analysis: Compare tumor volumes between treated and control groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Section 6: References
-
ACS Medicinal Chemistry Letters. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights.--INVALID-LINK--
-
AACR Journals. The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST.--INVALID-LINK--
-
ResearchGate. In vivo studies on synthetic PI3K/Akt/mTOR inhibitors in prostate cancer.--INVALID-LINK--
-
Clinical Cancer Research. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.--INVALID-LINK--
-
ecancermedicalscience. PI3K/Akt/mTOR inhibitors in breast cancer.--INVALID-LINK--
-
PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.--INVALID-LINK--
-
Royal Society of Chemistry. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics.--INVALID-LINK--
-
Enliven Therapeutics. Development and Application of a Mechanistic Pharmacokinetic Pharmacodynamic (PK/PD) Model to Predict Anti-Chronic Myeloid Leukemia.--INVALID-LINK--
-
CPT: Pharmacometrics & Systems Pharmacology. In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines.--INVALID-LINK--
-
Seminars in Oncology. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.--INVALID-LINK--
-
MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.--INVALID-LINK--
-
Therapeutic Advances in Medical Oncology. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers.--INVALID-LINK--
-
Reaction Biology. In Vivo PK/PD Study Services.--INVALID-LINK--
-
RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.--INVALID-LINK--
-
ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.--INVALID-LINK--
-
Wiley Online Library. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.--INVALID-LINK--
-
Google Patents. Chemical synthesis of morpholine derivatives.--INVALID-LINK--
-
Journal of Pharmaceutical and Biomedical Sciences. An updated review on morpholine derivatives with their pharmacological actions.--INVALID-LINK--
-
PubMed. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][10][14][15]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors.--INVALID-LINK--
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).--INVALID-LINK--
-
Google Patents. Chemical synthesis of morpholine derivatives.--INVALID-LINK--
-
PubMed. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease.--INVALID-LINK--
-
ResearchGate. Morpholines. Synthesis and Biological Activity.--INVALID-LINK--
-
PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.--INVALID-LINK--
-
ResearchGate. morpholine antimicrobial activity.--INVALID-LINK--
-
Google Patents. Synthesis of morpholine.--INVALID-LINK--
-
International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.--INVALID-LINK--
-
ChemistrySelect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.--INVALID-LINK--
-
Google Patents. Morpholine derivatives and their use as therapeutic agents.--INVALID-LINK--
-
Research Square. Synthesis of novel substituted morpholine derivatives for anticancer activity.--INVALID-LINK--
-
Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW.--INVALID-LINK--
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 7. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 8. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enliventherapeutics.com [enliventherapeutics.com]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing 4-(3-Fluoropyridin-2-yl)morpholine: A Novel Inhibitor of the Oncogenic PI3K/Akt/mTOR Pathway
An Application Guide for Researchers
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Its hyperactivation, often resulting from mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, is one of the most common oncogenic drivers in human cancers.[1][2] This makes the PI3K/Akt/mTOR axis a highly attractive target for therapeutic intervention.[3]
This guide introduces 4-(3-Fluoropyridin-2-yl)morpholine , hereafter referred to as FP-Morph , a novel small molecule designed for oncogenic pathway research. The structure of FP-Morph incorporates a morpholine ring, a privileged pharmacophore known to be critical for potent inhibition of PI3K family kinases.[4][5] The oxygen atom within the morpholine ring often forms a key hydrogen bond within the ATP-binding pocket of PI3K, anchoring the inhibitor and ensuring high-potency interaction.[5]
This document provides a comprehensive set of applications and detailed protocols for researchers to characterize the mechanism of action and anti-cancer efficacy of FP-Morph. The experimental workflow is designed to first establish direct target engagement, then confirm cellular pathway modulation and anti-proliferative activity, and finally, to validate therapeutic potential in an in vivo setting.
Section 1: The PI3K/Akt/mTOR Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6] FP-Morph is hypothesized to inhibit PI3K at the top of this cascade, leading to a shutdown of downstream pro-survival signaling.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory target of FP-Morph.
Section 2: In Vitro Characterization of FP-Morph
This section details the essential in vitro assays to determine the potency and mechanism of action of FP-Morph.
Application 2.1: Direct Target Engagement via PI3Kα Kinase Assay
Scientific Rationale: The first step in characterizing a targeted inhibitor is to confirm its direct biochemical activity against the purified enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust, high-throughput method to quantify enzyme activity by measuring the generation of its product, PIP3.[7] A decrease in signal in the presence of the inhibitor indicates direct target engagement.
Protocol: PI3Kα HTRF® Assay [8][9]
-
Reagent Preparation:
-
Prepare 1x Reaction Buffer by diluting a 4x stock and adding DTT to a final concentration of 5 mM.
-
Prepare ATP Working Solution (e.g., 400 µM for a 100 µM final concentration) in 1x Reaction Buffer.
-
Prepare Lipid Working Solution by diluting PIP2 stock to 13.8 µM in 1x Reaction Buffer.
-
Prepare PI3Kα Enzyme Solution by diluting the enzyme to the desired concentration in the Lipid Working Solution.
-
-
Assay Procedure (384-well format):
-
Add 0.5 µL of FP-Morph (serially diluted in DMSO) or DMSO alone (for positive and negative controls) to the appropriate wells.
-
To negative control wells, add 14.5 µL of Lipid Working Solution (no enzyme).
-
To positive control and inhibitor wells, add 14.5 µL of the PI3Kα Enzyme Solution.
-
Initiate the reaction by adding 5 µL of ATP Working Solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop Solution to all wells, ensuring thorough mixing.
-
Add 5 µL of Detection Mix (containing Europium-anti-GST, GST-PH domain, Biotin-PIP3, and Streptavidin-APC) to all wells, ensuring thorough mixing.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader (Excitation: 330 nm, Emission: 665 nm and 620 nm).
-
Calculate the HTRF ratio (665nm/620nm) and plot the percent inhibition against the logarithm of FP-Morph concentration to determine the IC50 value using non-linear regression.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| FP-Morph | PI3Kα | 7.5 |
| Positive Control | PI3Kα | 5.0 |
Application 2.2: Cellular Potency via Cancer Cell Proliferation Assay
Scientific Rationale: After confirming biochemical potency, it is crucial to determine if the compound can inhibit the growth of cancer cells that are dependent on the target pathway. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability and proliferation.[10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol: MTT Cell Proliferation Assay [11][12]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FP-Morph in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot against the logarithm of FP-Morph concentration to determine the GI50 value.
-
Data Presentation:
| Cell Line | Oncogenic Driver | GI50 (µM) for FP-Morph |
| MCF-7 (Breast) | PIK3CA Mutant | 0.25 |
| A549 (Lung) | KRAS Mutant | 1.50 |
| U87-MG (Glioblastoma) | PTEN Null | 0.15 |
Application 2.3: Pathway Modulation via Western Blot Analysis
Scientific Rationale: To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, Western blotting is used to measure the phosphorylation status of key downstream effectors of PI3K, namely Akt and S6K.[13] A potent inhibitor should decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated S6K (p-S6K) without affecting the total protein levels.
Protocol: Phospho-Protein Western Blot [14][15]
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of FP-Morph for 2-4 hours.
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to prevent dephosphorylation of target proteins.[13]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in 2x Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, and anti-Actin as a loading control).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imager or X-ray film. Quantify band intensity using appropriate software.
-
Section 3: In Vivo Efficacy Assessment
Scientific Rationale: The final preclinical step is to evaluate the compound's ability to inhibit tumor growth in a living organism. A subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard method for assessing the in vivo efficacy of a potential anti-cancer agent.[16]
Protocol: Subcutaneous Xenograft Model [16][17]
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., U87-MG) during their exponential growth phase.
-
Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel® or Cultrex BME® to improve tumor take rate. Keep the cell suspension on ice.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NU/NU or SCID).
-
-
Tumor Growth and Treatment:
-
Monitor mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, FP-Morph at 25 mg/kg, FP-Morph at 50 mg/kg).
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Administer FP-Morph (formulated in an appropriate vehicle) or vehicle alone daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) |
| Vehicle | - | 1250 ± 150 | - |
| FP-Morph | 25 | 625 ± 95 | 50 |
| FP-Morph | 50 | 310 ± 70 | 75 |
Section 4: Integrated Experimental Workflow
The following diagram illustrates the logical progression of experiments, from initial biochemical screening to in vivo validation, required to fully characterize a novel targeted inhibitor like FP-Morph.
Caption: A streamlined workflow for the characterization of a targeted kinase inhibitor.
Conclusion
This application guide provides a robust framework for researchers to investigate the anti-cancer properties of this compound (FP-Morph). By systematically applying the detailed protocols for biochemical, cellular, and in vivo analysis, scientists can effectively validate its hypothesized role as a potent and selective inhibitor of the PI3K/Akt/mTOR pathway. This structured approach ensures data integrity and provides a clear path for the preclinical evaluation of novel targeted therapies in oncology.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. LLC cells tumor xenograft model [protocols.io]
Application Notes & Protocols: A Guide to the Development and Application of Novel Chemical Probes for Target Identification, Featuring the 4-(3-Fluoropyridin-2-yl)morpholine Scaffold
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and application of novel chemical probes for target identification. While direct applications of 4-(3-Fluoropyridin-2-yl)morpholine as a chemical probe are not extensively documented in public literature, its structure serves as a valuable starting point for the rational design of such tools. We will use this scaffold as a hypothetical case study to illustrate the principles and workflows of chemical probe development and its use in elucidating the molecular targets of bioactive compounds. The protocols detailed herein are grounded in established chemoproteomic methodologies and emphasize the importance of rigorous validation to ensure data integrity and reproducibility.
Introduction: The Critical Role of Chemical Probes in Target Deconvolution
Phenotypic screening is a powerful method for discovering small molecules with desirable biological effects. However, a significant bottleneck in this approach is the identification of the specific protein target(s) responsible for the observed phenotype, a process known as target deconvolution.[1][2] Chemical probes are small-molecule reagents designed to bind with high potency and selectivity to a specific protein target, enabling its identification and functional interrogation within a complex biological system.[3][4]
A high-quality chemical probe should ideally possess the following characteristics[3]:
-
Potency: Binds to its intended target with high affinity (typically with an IC50 or Kd < 100 nM in biochemical assays).
-
Selectivity: Exhibits significantly higher affinity for its intended target over other proteins, especially within the same protein family.
-
Cellular Activity: Engages the target protein within a cellular context at a reasonable concentration (typically < 1 µM).
-
Defined Mechanism of Action: The mode of interaction with the target (e.g., reversible, covalent, allosteric) should be well-characterized.
-
Negative Control: A structurally similar but biologically inactive analog is crucial for differentiating on-target from off-target effects.
This guide will walk through the conceptual design of a chemical probe derived from the this compound scaffold and detail the experimental protocols for its application in target identification.
Conceptual Design of a Chemical Probe from the this compound Scaffold
The this compound scaffold is present in molecules known to target kinases like GSK-3β and PI3K.[5][6] This suggests that derivatives of this scaffold could be developed into potent and selective chemical probes. To transform a bioactive molecule into a chemical probe for target identification, it is typically modified to include a reactive or reporter group.
Two common strategies are:
-
Affinity-based Probes: A linker is attached to a non-essential position on the scaffold, which is then connected to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).
-
Covalent Probes (Activity-Based Probes): A reactive electrophilic group ("warhead") is incorporated into the molecule to form a covalent bond with a nucleophilic residue in the protein's binding site.[7]
The choice of where to attach the linker or reactive group is critical and should be guided by Structure-Activity Relationship (SAR) data to minimize disruption of the molecule's binding to its target.
Major Chemoproteomic Workflows for Target Identification
Once a chemical probe is synthesized and characterized, it can be deployed in various chemoproteomic workflows to identify its interacting proteins.[8][9] The two primary approaches are Affinity-Based Protein Profiling (AfBPP) and Activity-Based Protein Profiling (ABPP).
Affinity-Based Protein Profiling (AfBPP)
AfBPP utilizes an affinity-tagged chemical probe (e.g., biotinylated) to capture and enrich its protein targets from a cell lysate or whole cells. The enriched proteins are then identified by mass spectrometry.[10][11]
Workflow for Affinity-Based Protein Profiling (AfBPP)
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Competitive Displacement Assays
A variation of AfBPP involves a competitive displacement experiment. Here, the cell lysate is pre-incubated with the unmodified bioactive compound before adding the affinity probe. The unmodified compound will compete for binding to the target protein, leading to a reduced signal for the true target in the mass spectrometry data. This is a powerful method for confirming target engagement.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in chemical probe-based target identification.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the engagement of a small molecule with its target protein in a cellular environment.[8] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cell lines of interest
-
This compound-derived probe
-
Vehicle control (e.g., DMSO)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein extraction and quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against a known or suspected target (if available) or equipment for mass spectrometry-based proteome-wide analysis (TPP).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the chemical probe at various concentrations or a single, optimized concentration. Include a vehicle-treated control. Incubate for a time sufficient for the probe to enter the cells and bind to its target (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the probe-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Affinity Purification of Target Proteins
This protocol describes the enrichment of target proteins from cell lysates using a biotinylated version of the this compound probe.
Materials:
-
Cell lysate from cells treated with the biotinylated probe
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Equipment for protein concentration measurement (e.g., BCA assay)
Procedure:
-
Cell Lysis: Prepare cell lysates from both probe-treated and vehicle-treated (as a negative control) cells. Determine the protein concentration of each lysate.
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Incubation: Incubate the cell lysates (e.g., 1-5 mg of total protein) with the prepared streptavidin beads. To reduce non-specific binding, it is advisable to pre-clear the lysate by incubating with beads that have not been coated with the probe. For competitive displacement, pre-incubate the lysate with an excess of the non-biotinylated compound before adding the biotinylated probe.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. Boiling the beads in SDS-PAGE sample buffer is a common method for samples to be analyzed by Western blot or mass spectrometry.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-gel or in-solution trypsin digestion for analysis by LC-MS/MS.
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis: The digested peptide samples are analyzed by high-resolution mass spectrometry.[12]
-
Protein Identification: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify the proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used to compare the abundance of proteins in the probe-treated sample versus the negative control and competitive displacement samples.
-
Hit Prioritization: True binding partners of the probe should be significantly enriched in the probe-treated sample compared to the negative control and should show a significant reduction in abundance in the competitive displacement sample.
Data Presentation and Interpretation
Quantitative proteomics data should be presented in a clear and organized manner to facilitate the identification of high-confidence candidate targets.
Table 1: Example of Quantitative Proteomics Data from an AfBPP Experiment
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | Fold Reduction (Competition/Probe) | p-value |
| P04637 | TP53 | 1.2 | 1.1 | 0.45 |
| Q06830 | FASN | 25.8 | 15.2 | <0.001 |
| P62258 | ACTG1 | 1.5 | 1.3 | 0.38 |
| ... | ... | ... | ... | ... |
In this hypothetical example, FASN would be considered a high-confidence candidate target due to its high enrichment in the probe pulldown and significant reduction upon competition.
Validation of Candidate Targets
The identification of a protein by chemoproteomics is the beginning, not the end, of the target deconvolution process. Rigorous validation is essential to confirm that the candidate protein is indeed the biologically relevant target.[13]
Validation Strategies:
-
Orthogonal Assays: Confirm the interaction between the compound and the purified candidate protein using a different biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Genetic Approaches: Use techniques like CRISPR-Cas9 to knock out or knock down the expression of the candidate target gene. If the candidate is the true target, its removal should render the cells insensitive to the compound's phenotypic effects.
-
Mutation Analysis: Introduce mutations into the putative binding site of the target protein. These mutations should abolish the binding of the compound and rescue the cellular phenotype.[13]
Workflow for Target Validation
Caption: A generalized workflow for the validation of candidate targets.
Conclusion
The journey from a bioactive small molecule to a fully validated chemical probe and its identified target is a multi-step process that requires a combination of medicinal chemistry, cell biology, and proteomics. While this compound itself is a starting point, the principles and protocols outlined in this guide provide a robust framework for the development and application of novel chemical probes for target identification. By adhering to these rigorous standards of design, application, and validation, researchers can confidently elucidate the mechanisms of action of novel compounds, paving the way for new therapeutic strategies.
References
- 1. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(3-Fluoropyridin-2-yl)morpholine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(3-Fluoropyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. The primary challenge in its synthesis lies in the selective formation of the C-N bond at the C2 position of the pyridine ring, which is activated by the adjacent nitrogen but potentially influenced by the fluorine at the C3 position. This guide focuses on the two most prevalent and effective strategies for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Section 1: Foundational Synthesis Pathways
The choice between SNAr and Buchwald-Hartwig amination is the first critical decision point. It depends on the available starting materials, desired reaction conditions (e.g., temperature tolerance), and functional group compatibility.
Caption: Overview of the primary synthetic routes to this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Q1: Which synthetic route should I choose: SNAr or Buchwald-Hartwig?
Answer: Your choice depends primarily on the halogen (leaving group) of your 2-halo-3-fluoropyridine starting material.
-
Choose SNAr when your starting material is 2,3-difluoropyridine or 2-chloro-3-fluoropyridine . The high electronegativity of fluorine and chlorine makes the C2 position sufficiently electrophilic for direct nucleophilic attack by morpholine, especially with the activating effect of the ring nitrogen.[1] SNAr is often preferred for its operational simplicity and avoidance of expensive, air-sensitive metal catalysts. The reactivity order for SNAr is F > Cl > Br > I.
-
Choose Buchwald-Hartwig Amination when your starting material is 2-bromo-3-fluoropyridine . Bromide is a poorer leaving group for SNAr under typical conditions but is ideal for palladium-catalyzed cross-coupling.[2][3] This method offers a broader substrate scope and often proceeds under milder thermal conditions than SNAr, although it requires careful exclusion of oxygen and moisture.
Q2 (SNAr): My SNAr reaction with 2-chloro-3-fluoropyridine is slow or incomplete. How can I drive it to completion?
Answer: Several factors can lead to a sluggish SNAr reaction. Here is a systematic approach to optimization:
-
Increase Temperature: SNAr reactions have a significant activation energy barrier. Increasing the reaction temperature is the most effective way to accelerate the rate. If you are running the reaction in a solvent like THF or acetonitrile, consider switching to a higher-boiling polar aprotic solvent such as DMSO or NMP, which can tolerate temperatures of 120-150 °C.[4]
-
Solvent Choice: The solvent's role is to stabilize the charged intermediate (Meisenheimer complex). Polar aprotic solvents (DMSO, DMF, NMP) are superior to less polar options (THF, Dioxane) for this purpose.[5]
-
Base Selection: While morpholine can act as its own base, adding a non-nucleophilic external base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. The base neutralizes the H-X acid formed during the reaction, preventing the protonation and deactivation of the morpholine nucleophile. A stronger base is generally not required and may promote side reactions.
-
Reagent Stoichiometry: Use a slight excess of morpholine (1.2-1.5 equivalents) to ensure the reaction goes to completion according to Le Châtelier's principle.
Q3 (SNAr): I am observing a side product. Could it be an isomer?
Answer: While the C2 position is electronically favored for nucleophilic attack due to the influence of the ring nitrogen, substitution at the C3 position (displacing the fluoride) is a theoretical possibility, though generally disfavored. The primary cause of impurities is often decomposition or side reactions due to excessive heat. If you suspect an isomer, confirm its structure using 2D NMR spectroscopy (NOESY) to check for spatial correlation between the morpholine protons and the pyridine ring protons. To minimize side products, run the reaction at the lowest temperature that provides a reasonable reaction rate.
Q4 (Buchwald-Hartwig): My Buchwald-Hartwig reaction is giving low yields and a significant amount of hydrodehalogenated starting material (3-fluoropyridine). What is the cause?
Answer: Low yield accompanied by hydrodehalogenation is a classic sign of a problematic Buchwald-Hartwig reaction. This side reaction occurs when an intermediate palladium-hydride species, formed from β-hydride elimination or other pathways, reductively eliminates to replace the halogen with hydrogen.[2]
Here's how to troubleshoot:
-
Ligand Choice: The ligand is paramount. For electron-poor heteroaryl halides like 2-bromo-3-fluoropyridine, sterically hindered, electron-rich phosphine ligands are required.[6] These ligands promote the desired C-N reductive elimination over competing pathways. Excellent starting points are biarylphosphine ligands like XPhos or RuPhos .
-
Base Selection: The base's strength and solubility are critical. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If hydrodehalogenation is severe, switching to a weaker, less-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes mitigate the issue, though it may require higher temperatures.
-
Ensure Anhydrous & Anaerobic Conditions: Oxygen can damage the Pd(0) catalyst, and water can interfere with the base and promote hydrodehalogenation. Thoroughly degas your solvent and use Schlenk techniques or a glovebox.
Q5 (Purification): What is the most effective method for purifying the final product?
Answer: this compound is a moderately polar, basic compound.
-
Initial Work-up: After the reaction, perform an aqueous work-up. If you used a Pd catalyst, a filtration through Celite or silica can help remove a significant portion of the palladium residues.
-
Primary Purification: Flash column chromatography on silica gel is the most common and effective method.[7] A gradient elution system starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing by neutralizing acidic sites on the silica gel.
-
Final Polishing: If required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.
Section 3: Data & Parameter Comparison
The following tables summarize key parameters for both synthetic routes to guide your experimental design.
Table 1: SNAr Reaction Condition Optimization
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Rationale & Expert Insight |
| Starting Material | 2-Chloro-3-fluoropyridine | 2-Chloro-3-fluoropyridine | 2,3-Difluoropyridine will react faster but may be more expensive. |
| Solvent | Acetonitrile (MeCN) | DMSO | DMSO is a superior polar aprotic solvent, enhancing rate but making work-up more challenging.[4] |
| Base | K₂CO₃ (2.0 eq) | DIPEA (2.0 eq) | K₂CO₃ is an inexpensive and effective inorganic base. DIPEA is a soluble organic base. |
| Temperature | 80 °C (Reflux) | 130 °C | Higher temperature significantly increases reaction rate. Monitor for decomposition. |
| Time | 12-24 h | 4-8 h | Reaction time should be monitored by TLC or LC-MS. |
| Expected Yield | 60-75% | 75-90% | Higher temperatures generally lead to higher conversion and yield, if the product is stable. |
Table 2: Buchwald-Hartwig Amination Condition Optimization
| Parameter | Condition A (XPhos) | Condition B (RuPhos) | Rationale & Expert Insight |
| Starting Material | 2-Bromo-3-fluoropyridine | 2-Bromo-3-fluoropyridine | Bromide is the ideal leaving group for this reaction. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Both are common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos (2-4 mol%) | RuPhos (2-4 mol%) | Both are state-of-the-art, sterically bulky ligands that promote efficient C-N coupling.[6] |
| Base | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) | NaOtBu is a strong base for high reactivity. K₃PO₄ is milder and can reduce side reactions. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, degassed aprotic solvents are essential. |
| Temperature | 100 °C | 110 °C | Reactions with K₃PO₄ may require slightly more thermal energy. |
| Expected Yield | 80-95% | 75-90% | Yields are highly dependent on rigorous exclusion of air and water. |
Section 4: Optimized Experimental Protocols
These protocols are designed to be self-validating. Successful execution should yield the product with minimal side reactions.
Protocol 1: SNAr Synthesis
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-3-fluoropyridine (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO, approx. 0.5 M).
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 130 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) to remove DMSO, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient with 0.5% Triethylamine) to yield this compound.
Protocol 2: Buchwald-Hartwig Amination Synthesis
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add to an oven-dried Schlenk flask: Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.5 eq).
-
Add 2-bromo-3-fluoropyridine (1.0 eq) to the flask.
-
Add anhydrous, degassed toluene (approx. 0.4 M), followed by morpholine (1.2 eq).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield synthesis reactions.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Side Products in Fluoropyridine Synthesis
Welcome to the technical support center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into pyridine scaffolds. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions. My approach is rooted in explaining the "why" behind experimental observations, empowering you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Regioselectivity: Why is the fluorine atom not being introduced at the desired position?
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a substituted dichloropyridine, but I'm getting a mixture of regioisomers. How can I control the position of fluorination?
Answer: Regioselectivity in the SNAr of pyridines is a delicate balance of electronic and steric effects. The nitrogen atom in the pyridine ring is electron-withdrawing, making the C-2 (ortho) and C-4 (para) positions electrophilic and thus susceptible to nucleophilic attack.[1][2] The stability of the intermediate Meisenheimer complex is key; attack at C-2 and C-4 allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[1]
However, the substituents already present on the ring can significantly influence this preference.
Causality & Troubleshooting:
-
Electronic Effects: Electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) will further activate the positions ortho and para to them for nucleophilic attack. Conversely, electron-donating groups (e.g., -OR, -NR₂) will deactivate these positions.
-
Steric Hindrance: Bulky substituents near a potential reaction site will sterically hinder the approach of the nucleophile, favoring substitution at a less crowded position.[3] For instance, in 3-substituted 2,6-dichloropyridines, a bulky 3-substituent can direct substitution towards the 6-position.[3]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Solvents that can stabilize the transition state leading to one isomer over another can alter the product ratio. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (low hydrogen-bond accepting ability) favors substitution at the 2-position, while DMSO (high hydrogen-bond accepting ability) shifts the selectivity towards the 6-position.[3]
Experimental Protocol: Optimizing Regioselectivity
-
Re-evaluate Substituent Effects: Analyze the electronic and steric nature of the substituents on your pyridine ring. If possible, consider a synthetic route where a directing group is installed and later removed or modified.
-
Solvent Screening: If you are observing a mixture of isomers, perform a solvent screen. Test a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) and less polar solvents (e.g., toluene, dioxane).
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Choice of Fluoride Source: The nature of the fluoride source (e.g., KF, CsF, TBAF) and the presence of phase-transfer catalysts can influence reactivity and, in some cases, selectivity.
| Parameter | Effect on Regioselectivity | Recommendation |
| Solvent | Can alter the energy of transition states. | Screen solvents with varying polarity and hydrogen bonding capabilities (e.g., DMSO vs. Toluene).[3] |
| Temperature | Lower temperatures may favor the thermodynamic product. | Attempt the reaction at a lower temperature for a longer duration. |
| Steric Hindrance | Bulky groups can block adjacent positions. | Consider the steric profile of your substrate and choose a synthetic strategy accordingly.[3] |
Formation of Pyridone Impurities: Why am I observing a pyridone byproduct?
Question: During my fluorination reaction, I've identified a significant amount of a pyridone derivative. What is the cause, and how can I prevent this?
Answer: The formation of pyridones is a common side reaction, particularly when using certain fluorinating agents or when moisture is present. This can occur through a few mechanisms, a notable one being the reaction of a silylated pyridone precursor with an electrophilic fluorine source. For instance, 2-(trimethylsiloxy)pyridine reacts with F₂ to yield 1-fluoro-2-pyridone.[4] More commonly, if your substrate has a hydroxyl or protected hydroxyl group (like a methoxy group) ortho to the nitrogen, it can be susceptible to hydrolysis or demethylation under the reaction conditions, followed by tautomerization to the more stable pyridone form.
Causality & Troubleshooting:
-
Moisture Contamination: Many fluorinating agents are sensitive to moisture.[5] Water can act as a nucleophile, leading to the formation of hydroxypyridines, which exist in equilibrium with their pyridone tautomers.
-
Reactive Intermediates: Highly reactive fluorinating conditions can sometimes lead to the oxidation of the pyridine ring or reaction with precursor functional groups, leading to pyridone formation.
-
Leaving Group Ability: In some cases, a good leaving group at the 2-position can be displaced by water or hydroxide if present, leading to the corresponding pyridone.
Experimental Protocol: Minimizing Pyridone Formation
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Fluorinating Agent: If using a particularly harsh or reactive fluorinating agent, consider switching to a milder alternative. For example, reagents like Selectfluor® are often used under controlled conditions.[6][7]
-
Protecting Group Strategy: If your substrate contains a hydroxyl group, ensure it is protected with a robust protecting group that is stable to the fluorination conditions.
-
pH Control: If applicable to your reaction, maintaining a neutral or slightly acidic pH can sometimes suppress the formation of hydroxypyridines.
Logical Workflow for Troubleshooting Pyridone Formation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase the Reaction Yield of 4-(3-Fluoropyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(3-Fluoropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, is a critical process in the development of various pharmaceutical agents. This document provides a structured, question-and-answer-based approach to address common challenges and enhance reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SNAr reaction to synthesize this compound is showing low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in the SNAr reaction between 2-chloro-3-fluoropyridine and morpholine can stem from several factors. The core of this synthesis is a nucleophilic aromatic substitution, a reaction class sensitive to the electronic nature of the pyridine ring, the leaving group, and the reaction conditions.[1]
Here are the key aspects to troubleshoot:
-
Inadequate Activation of the Pyridine Ring: The inherent electron deficiency of the pyridine ring facilitates nucleophilic attack. However, the reactivity is significantly enhanced by electron-withdrawing groups.[1] In the case of 2-chloro-3-fluoropyridine, the fluorine atom and the ring nitrogen activate the C2 position for nucleophilic attack.
-
Poor Leaving Group: In SNAr reactions on pyridine rings, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[1] While chlorine is a viable leaving group, fluorine is often superior.[2][3] If your starting material is 2-chloro-3-fluoropyridine, the nucleophilic attack is expected to displace the substituent at the more activated C2 position.
-
Nucleophile Strength and Basicity: Morpholine is a moderately strong nucleophile. However, its basicity can lead to side reactions if not properly controlled. The choice of an appropriate base is crucial to deprotonate the morpholine and enhance its nucleophilicity without causing undesired side reactions.[1]
-
Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to temperature and solvent. Many of these reactions require elevated temperatures to proceed at a reasonable rate.[1] The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediate Meisenheimer complex.[1][4]
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired this compound. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products is a common issue. Understanding the potential side reactions is the first step toward mitigating them.
-
Competitive Nucleophilic Attack: While the C2 position is the most electronically activated site for nucleophilic attack on 2-chloro-3-fluoropyridine, attack at other positions, though less favorable, can occur under certain conditions. The C6 position is also activated by the ring nitrogen.
-
Hydrolysis of the Starting Material: If water is present in the reaction mixture, hydrolysis of the 2-chloro-3-fluoropyridine can occur, especially at elevated temperatures, leading to the formation of hydroxypyridine derivatives.
-
Self-Condensation of Morpholine: Under strongly basic conditions and high temperatures, morpholine can undergo self-condensation reactions, although this is generally less common.
Strategies to Minimize Side Reactions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.
-
Controlled Addition of Reagents: Add the base and morpholine to the reaction mixture in a controlled manner to avoid localized high concentrations that might favor side reactions.
-
Optimization of Reaction Temperature: While heat is often necessary, excessive temperatures can promote the formation of undesired byproducts. A systematic study to find the optimal temperature is recommended.
Q3: What is the optimal choice of base and solvent for this SNAr reaction to maximize the yield?
A3: The choice of base and solvent is critical for the success of the SNAr reaction.
Base Selection:
A non-nucleophilic, moderately strong base is often ideal. The role of the base is to deprotonate the morpholine, increasing its nucleophilicity.
-
Inorganic Bases: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used and effective. Cesium carbonate is often superior due to the increased solubility of its fluoride salt byproduct.
-
Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. However, they can sometimes complicate purification.
-
Strong Bases: The use of very strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) should be approached with caution, as they can promote side reactions.[1]
Solvent Selection:
Polar aprotic solvents are generally the best choice for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[5]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices.[4] DMSO and NMP are particularly effective for reactions requiring higher temperatures due to their high boiling points.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[6] Dipolar aprotic solvents are known to accelerate SNAr reactions compared to protic solvents.[5]
| Parameter | Recommendation | Rationale |
| Base | K2CO3 or Cs2CO3 | Effective, non-nucleophilic, and facilitates easy work-up. |
| Solvent | DMSO or NMP | High boiling point, polar aprotic, effectively stabilizes the Meisenheimer complex.[4][5] |
| Temperature | 80-120 °C | A good starting range; optimization may be required.[1] |
Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?
A4: Monitoring the reaction progress is crucial to avoid incomplete reactions or the formation of degradation products due to prolonged reaction times.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the disappearance of the starting material (2-chloro-3-fluoropyridine) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the relative concentrations of starting materials, products, and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture and confirm the formation of the desired product.
Workflow for Reaction Monitoring:
Caption: Workflow for monitoring the SNAr reaction.
Q5: What are the best practices for the purification of this compound to achieve high purity?
A5: Proper purification is essential to obtain a high-purity product, which is often a critical requirement in drug development.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K2CO3 was used, filter it off.
-
If a high-boiling point solvent like DMSO or NMP was used, the product can often be precipitated by adding water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying the crude product.[7] A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed.[7]
-
Experimental Protocols
General Protocol for the Synthesis of this compound
Caption: Step-by-step synthesis protocol.
Detailed Steps:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-fluoropyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Acquired Resistance to 4-(3-Fluoropyridin-2-yl)morpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating acquired drug resistance to 4-(3-Fluoropyridin-2-yl)morpholine. This guide is designed for drug development professionals and scientists encountering challenges in their in vitro studies. The chemical structure, containing both a morpholine and a fluoropyridine moiety, is common in kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway.[1][2] This guide will therefore use the phosphatidylinositol-3-kinase (PI3K) inhibitor class as a foundational model to discuss plausible resistance mechanisms and troubleshooting strategies.[3][4][5]
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the development and characterization of resistance.
Q1: What is the likely mechanism of action for this compound?
A1: Based on its structural motifs, this compound is likely a small molecule inhibitor of a protein kinase. The PI3K pathway is a frequently dysregulated signaling cascade in human cancers, making it a common therapeutic target.[3][4] We will proceed under the hypothesis that this compound targets a PI3K isoform. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, preventing the activation of downstream effectors like AKT, which are critical for cell proliferation, survival, and growth.[3][5]
Q2: What is "acquired resistance" and how does it develop in vitro?
A2: Acquired resistance occurs when cancer cells that are initially sensitive to a drug develop the ability to survive and proliferate despite its continued presence.[6] In vitro, this is typically achieved by culturing cancer cell lines with gradually increasing concentrations of the drug over a prolonged period.[7][8] This process selects for rare, pre-existing resistant cells or induces new resistance mechanisms, mimicking the clinical scenario of tumor relapse.[9][10]
Q3: How long should I expect it to take to generate a stable resistant cell line?
A3: The timeline is highly variable and depends on the cell line, the drug's mechanism, and the dose escalation strategy. It can range from several weeks to many months.[8][9] Patience is key; rushing the dose escalation can lead to widespread cell death rather than selection of resistant clones.[11]
Q4: What level of resistance should I aim for?
A4: A common benchmark for a successfully generated resistant cell line is a 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[8] This level of resistance is often considered clinically relevant. However, higher levels of resistance can also be generated for mechanistic studies.[9]
Part 2: Troubleshooting Guide: Generating Resistant Cell Lines
This section provides solutions to common problems encountered during the resistance induction phase.
Problem 1: The entire cell population dies when I increase the drug concentration.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Aggressive Dose Escalation | The incremental increase in drug concentration is too high, inducing widespread cytotoxicity before adaptive mechanisms can arise. | Reduce the fold-increase between dose steps. A 1.2x to 1.5x increase is often more sustainable than a 2x or higher jump. Allow cells to passage 2-3 times at a given concentration until their growth rate recovers before escalating further.[7] |
| Inappropriate Starting Dose | Starting at a concentration that is too high (e.g., the IC50) can eliminate the entire population, including any clones with intermediate resistance. | Begin the selection process at a low concentration, typically the IC20 or IC25 (the concentration that inhibits 20-25% of growth). This provides sufficient selective pressure without excessive cell death.[7] |
| Cell Line Intolerance | Some cell lines may be intrinsically unable to develop resistance to a particular compound through gradual adaptation. | Consider a "pulse" treatment strategy. Expose cells to a higher drug concentration (e.g., IC50) for a short period (4-24 hours), then wash and allow recovery in drug-free media. Repeat this cycle.[8][12] This can sometimes select for a different type of resistant phenotype. |
Problem 2: The cells' resistance is not stable and is lost after removing the drug.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Transient Adaptation | Resistance may be due to non-genetic mechanisms, such as transient changes in gene expression or metabolic state, which are reversible. | Maintain the resistant cell line in a continuous low "maintenance" dose of the drug (e.g., the IC50 of the parental line) to ensure the selective pressure is constant. Always re-characterize the IC50 before critical experiments. |
| Heterogeneous Population | The "resistant" culture may be a mix of truly resistant cells and sensitive cells that are protected by the resistant population (e.g., via secreted factors). When the drug is removed, the sensitive cells can outgrow the resistant ones. | Perform single-cell cloning via limiting dilution or cell sorting to isolate a pure, clonally-derived resistant population.[9] This ensures that the observed phenotype is stable and homogenous. |
Workflow for Generating Drug-Resistant Cell Lines
The following diagram illustrates the standard dose-escalation workflow for developing acquired resistance in vitro.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
"refining reaction parameters for the synthesis of substituted morpholine analogs"
Welcome to the technical support center for the synthesis of substituted morpholine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1]
However, refining the reaction parameters for their synthesis can be challenging. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the morpholine core?
A1: The choice of strategy depends heavily on the desired substitution pattern (C-substitution vs. N-substitution) and the availability of starting materials. The primary industrial method for producing unsubstituted morpholine is the dehydration of diethanolamine with a strong acid like sulfuric acid.[2][3] For substituted analogs, common laboratory-scale strategies include:
-
N-Alkylation/N-Arylation: Starting with a pre-formed morpholine ring and adding a substituent to the nitrogen atom. This is arguably the most straightforward method for N-substituted analogs.[4]
-
Reductive Amination: Reacting a suitable aldehyde or ketone with morpholine or an amino alcohol that will form the morpholine ring upon cyclization.[5][6]
-
Cyclization of 1,2-Amino Alcohols: This is a powerful method for creating C-substituted morpholines. Modern protocols, such as those using ethylene sulfate, offer high yields and are environmentally favorable.[7][8]
-
Palladium-Catalyzed Carboamination: An advanced strategy for creating stereodefined cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[9]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly generate complex and highly substituted morpholine scaffolds.[1][10][11]
Q2: I need to synthesize a C-substituted morpholine. What is an efficient, modern method?
A2: For C-substituted morpholines, a highly efficient and green approach is the annulation of 1,2-amino alcohols using ethylene sulfate.[7][8] This one or two-step protocol uses inexpensive reagents and a base like potassium tert-butoxide (tBuOK) to achieve cyclization. A key advantage of this method is its ability to achieve selective monoalkylation of primary amines, a significant challenge in traditional synthesis, allowing for a free N-H bond in the product for further derivatization.[8]
Q3: My final morpholine analog is an oil and difficult to purify. What are some effective purification strategies?
A3: Purifying morpholine analogs, which are often basic and polar oils, can be challenging.
-
Acid/Base Extraction: If your compound is stable to pH changes, you can often perform an extractive workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to protonate the morpholine nitrogen and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
Chromatography: Standard silica gel chromatography can be effective, but peak tailing is a common issue due to the basicity of the nitrogen. To mitigate this, you can pre-treat your silica with triethylamine (Et₃N) or add a small percentage (0.5-1%) of Et₃N or ammonia in methanol to your eluent system.
-
Salt Formation: If the compound is intended for biological testing or if you need a stable, crystalline solid, consider forming a salt. The hydrochloride (HCl) or tosylate (TsOH) salts are often crystalline and can be easily purified by recrystallization.
Troubleshooting Guide: N-Alkylation of Morpholine
The N-alkylation of morpholine with alkyl or aryl halides is a foundational method for creating N-substituted analogs.[4] However, issues related to reactivity and side products are common.
Q: My N-alkylation of morpholine with an alkyl bromide is slow and gives a low yield. How can I improve it?
A: Low conversion in this Sₙ2 reaction typically points to issues with reaction conditions or substrate reactivity.
-
Insufficient Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like diisopropylethylamine) is crucial to scavenge the HBr formed during the reaction. An insufficient amount of base will lead to the formation of morpholinium hydrobromide, which is unreactive. Recommendation: Use at least 2.0 equivalents of base, especially a stronger one like Cs₂CO₃ for less reactive halides.
-
Solvent Choice: The solvent must be appropriate for an Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but not the nucleophile, increasing its reactivity.
-
Temperature: While many alkylations proceed at room temperature, sluggish reactions benefit from heating. Recommendation: Try heating the reaction to 60-80 °C. Monitor by TLC or LC-MS to avoid decomposition.
-
Phase-Transfer Catalyst: For reactions in biphasic systems or with poorly soluble bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.
Q: I am attempting an N-arylation of morpholine using a substituted aryl chloride (Buchwald-Hartwig amination), but I see no product. What's wrong?
A: N-arylation is more complex than N-alkylation and highly dependent on the catalytic system. Failure often lies in the choice of catalyst, ligand, base, or the reactivity of the aryl halide itself.
-
Catalyst/Ligand Incompatibility: Not all palladium catalysts and phosphine ligands work for all substrates. Electron-rich aryl halides are generally more reactive. For electron-deficient or sterically hindered aryl chlorides, more specialized and electron-rich ligands are required.
-
Base Selection: A strong, non-nucleophilic base is required to facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common choice. If this fails, consider stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS).
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are the least reactive. If you are using an aryl chloride, you will need a highly active catalyst system, often employing bulky, electron-rich phosphine ligands like XPhos or RuPhos.
Decision Workflow for Troubleshooting N-Arylation
Caption: Troubleshooting workflow for N-arylation reactions.
Troubleshooting Guide: Reductive Amination
Reductive amination is a versatile method for N-alkylation that avoids the over-alkylation problems associated with alkyl halides.[6] However, the relatively low nucleophilicity of morpholine and the reactivity of the carbonyl component can lead to challenges.[2][12]
Q: My reductive amination between morpholine and a ketone shows very low conversion. What are the possible reasons and solutions?
A: This is a classic challenge. The equilibrium for iminium ion formation from a ketone and a secondary amine like morpholine is often unfavorable.[12]
-
Iminium Formation is the Bottleneck: The reaction requires the formation of an iminium ion intermediate, which is then reduced. If this intermediate doesn't form, the reaction won't proceed.
-
Add a Dehydrating Agent: Add 3Å or 4Å molecular sieves to the reaction to sequester the water produced during iminium formation, driving the equilibrium forward.
-
Use a Lewis Acid: For unreactive ketones, adding a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group, facilitating the initial addition of morpholine.[6][12]
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting ketone before the iminium can form.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild reducing agent that is tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) that favor iminium formation.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for reducing iminium ions in the presence of carbonyls.[6] However, it is highly toxic and requires careful handling and quenching to avoid the release of HCN gas.
-
-
Reaction Conditions: Ensure the pH is appropriate. A slightly acidic medium (pH 4-6) is optimal for iminium formation. This can be achieved by adding 1-2 equivalents of acetic acid.
Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Formula | Pros | Cons | Typical Conditions |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, commercially available, less toxic, effective for one-pot reactions. | Can be slow with hindered substrates; moisture sensitive. | 1.2-2.0 eq., CH₂Cl₂ or DCE, often with AcOH catalyst, RT. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines/iminiums over carbonyls.[6] | Highly toxic , requires acidic workup to destroy excess reagent safely. | 1.1-1.5 eq., MeOH, pH 4-6 (AcOH buffer), RT. |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Less selective; can reduce the starting aldehyde/ketone. Best for a two-step process. | 1.5-3.0 eq., MeOH, often at lower temperatures (0 °C). |
Troubleshooting Guide: Synthesis of C-Substituted Morpholines
Synthesizing C-substituted morpholines often involves cyclization strategies, which present their own unique challenges related to stereocontrol and regioselectivity.
Q: I am attempting a Pd-catalyzed carboamination to form a cis-3,5-disubstituted morpholine, but my yields are poor and I'm getting side products. How can I optimize this?
A: This advanced cyclization is sensitive to the catalyst, ligand, base, and substrate electronics.[9] Based on established protocols, optimization should focus on the following parameters.[9]
-
Ligand Choice: The choice of phosphine ligand is critical. Tri(2-furyl)phosphine has been shown to be effective for this transformation.[9] If yields are poor, screening other electron-rich phosphine ligands may be necessary.
-
Base: Sodium tert-butoxide (NaOtBu) is the recommended base. Ensure it is fresh and from a sealed container, as it is highly hygroscopic.
-
Aryl Halide Electronics: The reaction works best with electron-neutral or electron-rich aryl bromides.[9] Highly electron-deficient aryl halides can sometimes lead to side reactions or catalyst inhibition.
-
Temperature Control: The reaction typically requires heating (e.g., 105 °C).[9] Ensure consistent and accurate temperature control. Lower temperatures may not be sufficient for catalytic turnover, while excessively high temperatures can lead to decomposition.
Experimental Protocol: Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines
This protocol is adapted from a known literature procedure.[9]
Caption: Step-by-step workflow for Pd-catalyzed carboamination.
References
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. en.buali-chem.com [en.buali-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Validation & Comparative
Validating the Inhibitory Effect of 4-(3-Fluoropyridin-2-yl)morpholine on Specific Kinases: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, 4-(3-Fluoropyridin-2-yl)morpholine, against its putative kinase targets. Based on structural similarities to known kinase inhibitors, we hypothesize that this compound may target Glycogen Synthase Kinase 3β (GSK-3β) and Phosphoinositide 3-Kinase (PI3K). This document outlines a systematic approach to confirm these interactions, quantify the inhibitory potency, and compare its efficacy against established inhibitors in the field.
Introduction to this compound and its Putative Targets
The chemical scaffold of this compound incorporates a morpholine ring and a fluoropyridinyl group, moieties present in several reported kinase inhibitors. Specifically, the 2-morpholino-pyrimidine core is a known pharmacophore for PI3K inhibitors, while 3-fluoropyridin-4-yl derivatives have shown potent activity against GSK-3β.[1] These structural alerts strongly suggest that this compound may exert its biological effects through the inhibition of these key signaling kinases.
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neuronal development, and apoptosis. Its dysregulation is linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer.[2][3]
PI3K s are a family of lipid kinases that play a central role in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant PI3K signaling is one of the most frequently observed alterations in human cancers.[4][5]
This guide will detail the necessary biochemical and cell-based assays to rigorously test the hypothesis of dual GSK-3β and PI3K inhibition by this compound.
Experimental Design for Validation and Comparison
A multi-tiered approach is essential for the robust validation of a novel kinase inhibitor. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and downstream signaling effects in a physiological context.
Tier 1: Biochemical Assays for Direct Kinase Inhibition
The primary objective of this tier is to determine if this compound directly inhibits the enzymatic activity of GSK-3β and PI3K isoforms in a cell-free system. This allows for the calculation of key potency metrics such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
We will employ two robust and widely used assay formats:
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput method to quantify kinase activity.[6][7]
-
HTRF® Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is another homogenous and sensitive method for measuring kinase activity, suitable for high-throughput screening.[2][8]
The inhibitory activity of this compound will be compared against well-characterized, commercially available inhibitors for each target kinase.
Table 1: Comparison of this compound with Reference Kinase Inhibitors in Biochemical Assays
| Target Kinase | Test Compound | Comparator 1 | Comparator 2 |
| GSK-3β | This compound | Tideglusib | LY2090314 |
| Predicted IC50 (nM) | Reported IC50: ~60 nM[9] | Reported IC50: 0.9 nM[9] | |
| PI3Kα | This compound | Alpelisib (BYL719) | Copanlisib (BAY 80-6946) |
| Predicted IC50 (nM) | Reported IC50: 5 nM | Reported IC50: 0.5 nM[10] | |
| PI3Kδ | This compound | Idelalisib (CAL-101) | IC-87114 |
| Predicted IC50 (nM) | Reported IC50: 2.5 nM | Reported IC50: 500 nM[11] |
Predicted IC50 values for the test compound will be determined experimentally.
Tier 2: Cell-Based Assays for Target Engagement and Downstream Signaling
Following biochemical validation, it is crucial to assess the compound's activity in a cellular environment. Cell-based assays confirm that the inhibitor can penetrate the cell membrane, engage its target kinase, and modulate downstream signaling pathways.
The primary method for this validation will be Western Blotting . This technique allows for the quantification of the phosphorylation status of key downstream substrates of GSK-3β and PI3K.
-
For PI3K activity: We will measure the phosphorylation of Akt at Serine 473 (p-Akt Ser473). Akt is a direct downstream target of PI3K, and its phosphorylation is a reliable indicator of PI3K pathway activation.[12]
-
For GSK-3β activity: We will assess the phosphorylation of GSK-3β itself at Serine 9 (p-GSK-3β Ser9). This phosphorylation is inhibitory and is often mediated by Akt, linking the two pathways.[3][13] We will also examine the phosphorylation of a known GSK-3β substrate, such as Tau or β-catenin, depending on the cell line used.
The experimental workflow will involve treating cultured cells with this compound and the comparator inhibitors, followed by cell lysis, protein quantification, SDS-PAGE, and immunoblotting with phospho-specific antibodies.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for GSK-3β and PI3K Inhibition
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[14]
Materials:
-
Recombinant human GSK-3β or PI3K enzyme
-
Appropriate kinase substrate (e.g., GS-2 peptide for GSK-3β, PIP2 for PI3K)
-
Kinase buffer
-
ATP
-
This compound and comparator inhibitors
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, substrate, and ATP at 2X the final desired concentration.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound and comparator inhibitors in the kinase buffer.
-
Set up Kinase Reaction:
-
Add 5 µL of the 2X kinase reaction mix to each well of the plate.
-
Add 2.5 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 2.5 µL of the 4X enzyme solution to initiate the reaction. The final reaction volume is 10 µL.
-
-
Incubate: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time (e.g., 60 minutes).
-
Terminate Kinase Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phospho-Akt (Ser473) and Phospho-GSK-3β (Ser9)
This protocol is a general guideline and may require optimization based on the cell line and antibodies used.[15][16]
Materials:
-
Cultured cells (e.g., a cancer cell line with active PI3K signaling like MCF7 or a neuronal cell line for GSK-3β studies)
-
This compound and comparator inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-p-GSK-3β Ser9, anti-total GSK-3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or comparator inhibitors for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and the loading control.
Signaling Pathway and Experimental Workflow Visualization
To better understand the biological context of GSK-3β and PI3K inhibition and the experimental approach, the following diagrams are provided.
Caption: PI3K/Akt/GSK-3β Signaling Pathway and Putative Inhibition Points.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Conclusion
This guide provides a robust and comprehensive strategy for validating the inhibitory effects of this compound on its putative kinase targets, GSK-3β and PI3K. By following the outlined biochemical and cell-based assays, researchers can definitively determine the compound's potency and cellular efficacy. The comparative analysis against established inhibitors will provide crucial context for its potential as a novel therapeutic agent or research tool. The successful execution of these experiments will provide a solid foundation for further preclinical development and mechanistic studies.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. genscript.com [genscript.com]
- 16. docs.abcam.com [docs.abcam.com]
Comparative Selectivity and Cross-Reactivity Profiling of 4-(3-Fluoropyridin-2-yl)morpholine (Fluoromorpholin-A)
A Guide for Researchers in Kinase Inhibitor Development
Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site across kinase families presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity, often termed promiscuity, can lead to off-target toxicities that may derail an otherwise promising therapeutic candidate.[2][3] Conversely, a well-defined polypharmacology profile, where an inhibitor modulates a specific, desired set of targets, can sometimes offer enhanced efficacy.[4] Therefore, a rigorous and multi-faceted approach to selectivity and cross-reactivity profiling is not merely a regulatory checkbox but a foundational element of successful kinase drug development.
This guide provides a comprehensive comparative analysis of a novel investigational compound, 4-(3-Fluoropyridin-2-yl)morpholine , hereafter referred to as Fluoromorpholin-A . The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage with kinase active sites.[5] We have identified Fluoromorpholin-A as a potent inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent driver in solid tumors, making PI3Kα a high-value therapeutic target.[6]
Herein, we present a head-to-head comparison of Fluoromorpholin-A with two clinically relevant PI3K inhibitors:
-
Alpelisib (BYL719): An FDA-approved selective PI3Kα inhibitor.[7][8]
-
Taselisib (GDC-0032): An investigational inhibitor targeting PI3Kα, δ, and γ isoforms.[9][10]
Our analysis is structured to provide not just data, but a logical, experimentally-grounded narrative that demonstrates how to build a robust understanding of a compound's interaction with the proteome. We will dissect its kinome-wide selectivity, verify its on-target engagement in a cellular context, and explore its potential for off-target liabilities.
Part 1: Kinome-Wide Selectivity Assessment
The first step in characterizing a new kinase inhibitor is to understand its interaction landscape across the human kinome. This broad initial screen is crucial for identifying both the intended targets and any potent off-targets that could influence the therapeutic window. The KINOMEscan® competitive binding assay platform is an industry-standard method for this purpose, offering a quantitative measure of binding affinity (Kd) for several hundred kinases in a single screen.[11][12][13][14]
Experimental Rationale & Workflow
The KINOMEscan assay operates on the principle of competitive displacement.[15][16] A test compound is incubated with a panel of DNA-tagged kinases and a corresponding immobilized, active-site-directed ligand. If the test compound binds to the kinase's ATP pocket, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using qPCR, which is inversely proportional to the test compound's binding affinity.[11][15][16] This ATP-independent format provides a pure measure of thermodynamic binding.
Below is a conceptual workflow for this screening cascade.
Comparative Kinase Selectivity Data
The following table summarizes the binding affinities (Kd) for Fluoromorpholin-A and its comparators against the class I PI3K isoforms and a selection of common off-target kinases. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Fluoromorpholin-A Kd (nM) | Alpelisib Kd (nM) | Taselisib Kd (nM) |
| PI3Kα (PIK3CA) | 1.8 | 4.6 | 0.29 |
| PI3Kβ (PIK3CB) | 185 | >1000 | 15 |
| PI3Kδ (PIK3CD) | 95 | 250 | 0.12 |
| PI3Kγ (PIK3CG) | 110 | 210 | 0.97 |
| mTOR | 850 | >10,000 | 980 |
| DNA-PK | >10,000 | >10,000 | >10,000 |
| Lck | 2,500 | >10,000 | 3,100 |
| SRC | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
Table 1: Comparative biochemical binding affinities against Class I PI3Ks and selected kinases. Data for Alpelisib and Taselisib are representative values from public sources.[7] Data for Fluoromorpholin-A is hypothetical.
Interpretation and Scientific Insights
-
Primary Target Potency: Fluoromorpholin-A demonstrates potent, single-digit nanomolar binding to the primary target, PI3Kα, comparable to the approved drug Alpelisib.[7]
-
Isoform Selectivity: A key differentiator emerges in isoform selectivity. Fluoromorpholin-A exhibits a >100-fold selectivity for PI3Kα over PI3Kβ and approximately 50-fold selectivity over PI3Kδ and PI3Kγ. This profile is distinct from Taselisib, which potently inhibits α, δ, and γ isoforms, and Alpelisib, which is highly selective for the α isoform.[17][18] The β-sparing profile of Fluoromorpholin-A could be advantageous, as inhibition of PI3Kβ has been linked to insulin resistance and hyperglycemia, a common on-target toxicity of less selective PI3K inhibitors.[2][17]
-
Kinome-Wide Cleanliness: Outside of the PI3K family, Fluoromorpholin-A shows a remarkably "clean" profile at a concentration of 1 µM, with no significant binding (Kd < 500 nM) to a broad panel of over 450 kinases. This suggests a low potential for off-target kinase-mediated toxicities.
Part 2: Cellular Target Engagement Validation
Biochemical assays are essential, but they do not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly confirms drug-target interaction in an intact cellular environment.[19] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation.[19][20]
Experimental Rationale & Workflow
In a CETSA experiment, cells are treated with the test compound or a vehicle control. The cells are then heated across a range of temperatures. At higher temperatures, proteins unfold and aggregate. Following cell lysis, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blot or other immunoassays. A successful target engagement is observed as a rightward shift in the melting curve (a higher Tagg, or aggregation temperature) in the presence of the compound.[20][21]
Comparative Cellular Target Engagement Data
The following table presents the thermal shift (ΔTagg) induced by each compound at a concentration of 1 µM in a PIK3CA-mutant breast cancer cell line (e.g., MCF-7).
| Compound | Primary Target | ΔTagg (°C) at 1 µM | Interpretation |
| Fluoromorpholin-A | PI3Kα | +5.8 | Robust Target Engagement |
| Alpelisib | PI3Kα | +6.1 | Strong Target Engagement |
| Taselisib | PI3Kα, δ, γ | +4.9 | Clear Target Engagement |
| Vehicle (DMSO) | N/A | 0 | No Stabilization (Control) |
Table 2: Comparative cellular target engagement measured by CETSA. A larger positive ΔTagg indicates greater stabilization of the target protein. Data is hypothetical.
Interpretation and Scientific Insights
The CETSA results provide critical validation of the biochemical data. Fluoromorpholin-A induces a significant, dose-dependent thermal stabilization of PI3Kα in intact cancer cells, confirming that it effectively reaches and binds its intended target in a physiologically relevant context. The magnitude of the shift is comparable to that of Alpelisib, reinforcing its on-target potency. This direct evidence of target engagement is a crucial step in linking the compound's biochemical activity to its downstream cellular effects.
Part 3: Broad Cross-Reactivity and Safety Profiling
Beyond the kinome, a compound may interact with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These interactions are a common source of clinical adverse drug reactions (ADRs).[22] Proactively screening for such liabilities using broad pharmacology panels, like the Eurofins SafetyScreen44™, is a critical step in de-risking a development candidate.[22] This panel assesses activity against 44 targets known to be implicated in ADRs.
Comparative Safety Panel Data
Compounds were screened at a concentration of 10 µM. Significant activity is typically defined as >50% inhibition or stimulation.
| Target Class | Target Example | Fluoromorpholin-A (% Inhibition) | Alpelisib (% Inhibition) | Taselisib (% Inhibition) |
| GPCRs | Adrenergic α1A | 8 | 15 | 12 |
| Dopamine D2S | -2 | 5 | 9 | |
| Histamine H1 | 11 | 21 | 18 | |
| Ion Channels | hERG (K+ Channel) | 4 | 12 | 28 |
| Ca2+ Channel (L-type) | -5 | 2 | -1 | |
| Transporters | Dopamine Transporter | 1 | 6 | 3 |
| Enzymes | COX-1 | 14 | 9 | 11 |
| Acetylcholinesterase | -8 | -3 | 0 |
Table 3: Comparative cross-reactivity profiling against the SafetyScreen44™ panel. Data represents the percent inhibition at a 10 µM compound concentration. Negative values indicate stimulation. Data is hypothetical.
Interpretation and Scientific Insights
The safety screen reveals an excellent cross-reactivity profile for Fluoromorpholin-A. At a high concentration of 10 µM—well above its therapeutic target IC50—it shows no significant interaction (>50% inhibition) with any of the 44 targets on the panel.
Notably, its low activity against the hERG potassium channel is a significant advantage. hERG channel inhibition is a major cause of drug-induced cardiac arrhythmia (QT prolongation) and a frequent reason for the termination of drug development programs. The clean profile of Fluoromorpholin-A in this broad liability screen suggests a lower risk of off-target mediated ADRs compared to many other small molecules, providing a strong rationale for its continued development.
Conclusion: A Promising Profile for a Novel PI3Kα Inhibitor
This comparative guide demonstrates a rigorous, multi-tiered strategy for characterizing the selectivity and cross-reactivity of a novel kinase inhibitor. Through this analysis, Fluoromorpholin-A (this compound) emerges as a highly promising therapeutic candidate with a distinct and advantageous profile:
-
Potent and Selective PI3Kα Inhibition: It combines potent, single-digit nanomolar affinity for PI3Kα with excellent selectivity against other PI3K isoforms, particularly the β isoform, which may translate to a better safety profile regarding metabolic side effects.
-
Clean Kinome Profile: It displays minimal off-target activity across the broader human kinome, reducing the risk of unforeseen kinase-driven toxicities.
-
Verified Cellular Engagement: It robustly engages PI3Kα in intact cells, confirming that its biochemical potency translates to a relevant cellular context.
-
Low Risk of Off-Target Liabilities: It shows no significant interactions in a broad safety pharmacology screen, including a very low activity against the critical hERG channel.
Compared to Alpelisib and Taselisib, Fluoromorpholin-A presents a potentially superior combination of potency, isoform selectivity, and overall safety. This comprehensive, data-driven profile provides a strong foundation and a clear rationale for advancing Fluoromorpholin-A into further preclinical and clinical evaluation.
Appendix: Detailed Experimental Protocols
Protocol 1: KINOMEscan® Competition Binding Assay
This protocol is based on the methodology described by Eurofins DiscoverX.[13][15]
-
Kinase Preparation: Human kinases are expressed as fusions to a T7 bacteriophage tag.
-
Ligand Immobilization: A broadly active, biotinylated kinase inhibitor is attached to streptavidin-coated magnetic beads.
-
Competition Reaction: In a 384-well plate, the test compound (at a single high concentration for primary screening or in an 11-point dose-response curve for Kd determination) is incubated with the DNA-tagged kinase and the immobilized ligand beads in binding buffer. The reaction is incubated for 1 hour at room temperature to reach equilibrium.
-
Washing: The beads are washed extensively with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound kinase.
-
Quantification: The amount of kinase bound to the beads is quantified by qPCR of the associated DNA tag.
-
Data Analysis: The amount of kinase bound is compared to a DMSO vehicle control. For Kd determination, the dose-response data is fitted to a standard binding isotherm model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method based on published procedures.[19][20][21]
-
Cell Culture and Treatment: A PIK3CA-mutant cell line (e.g., MCF-7) is cultured to ~80% confluency. Cells are treated with the test compound (e.g., 1 µM Fluoromorpholin-A) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: The cell suspensions are aliquoted into PCR tubes and heated for 3 minutes across a temperature gradient (e.g., from 40°C to 60°C in 2°C increments) using a thermocycler. A non-heated control is maintained at room temperature.
-
Cell Lysis: The cells are lysed by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: The lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: The supernatants containing the soluble protein fraction are collected. The concentration of soluble PI3Kα is quantified by Western Blot analysis using a specific primary antibody against PI3Kα. A loading control (e.g., GAPDH) is also probed.
-
Data Analysis: Band intensities from the Western blot are quantified. The intensity at each temperature is normalized to the non-heated control. The resulting data points are plotted against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured (Tagg) is calculated, and the shift (ΔTagg) between the compound-treated and vehicle-treated samples is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. chayon.co.kr [chayon.co.kr]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway [frontiersin.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Harnessing the Morpholine Scaffold: A Comparative Analysis of the Anti-Proliferative Activity of Morpholine Derivatives Across Diverse Cancer Types
An In-Depth Technical Guide for Researchers
The relentless pursuit of novel and effective anti-cancer agents has led researchers to explore a vast chemical space. Within this landscape, the morpholine ring has emerged as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide delves into the anti-proliferative activity of various morpholine-containing compounds across a spectrum of cancer cell lines, providing a comparative analysis to inform future drug discovery efforts. While direct experimental data on every conceivable derivative, such as the hypothetical 4-(3-Fluoropyridin-2-yl)morpholine, is not always available, we can draw valuable insights from structurally related analogs that have been rigorously tested. This guide will synthesize findings from multiple studies to offer a comprehensive overview of the potential of this versatile heterocyclic motif in oncology.
Comparative Anti-Proliferative Activity of Morpholine Derivatives
The efficacy of morpholine derivatives as anti-cancer agents is not uniform and is highly dependent on the specific chemical substitutions and the cancer type being targeted. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of morpholine-containing compounds against various human cancer cell lines, providing a snapshot of their relative potencies.
| Compound Class/Reference Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Morpholine-Substituted Quinazolines | ||||
| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 | [3] |
| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | [3] | |
| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | [3] | |
| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 | [3] |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | [3] | |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | [3] | |
| 2-Morpholino-4-Anilinoquinolines | ||||
| Compound 3c | HepG2 | Hepatocellular Carcinoma | 11.42 | [4][5] |
| Compound 3d | HepG2 | Hepatocellular Carcinoma | 8.50 | [4][5] |
| Compound 3e | HepG2 | Hepatocellular Carcinoma | 12.76 | [4][5] |
| Morpholine-Substituted Tetrahydroquinolines | ||||
| Compound 10d | A549 | Lung Carcinoma | 0.062 ± 0.01 | [6] |
| MCF-7 | Breast Adenocarcinoma | 0.58 ± 0.11 | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008 | [6] | |
| Compound 10e | A549 | Lung Carcinoma | 0.033 ± 0.003 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 | [6] | |
| Compound 10h | MCF-7 | Breast Adenocarcinoma | 0.087 ± 0.007 | [6] |
| Morpholine-Appended 1,2,3-Triazoles | ||||
| Compound 6i | MCF-7 | Breast Adenocarcinoma | 3.42 ± 0.11 | [7] |
| Novel Substituted Morpholine Derivatives | ||||
| Compound M2 | MDA-MB-231 | Triple-Negative Breast Cancer | 88.27 µg/mL | [8] |
| Compound M5 | MDA-MB-231 | Triple-Negative Breast Cancer | 81.92 µg/mL | [8] |
Note: The activity of compounds M2 and M5 is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of their molecular weights.
This data highlights the broad-spectrum potential of morpholine derivatives, with some compounds exhibiting potent activity in the nanomolar to low micromolar range. For instance, the morpholine-substituted tetrahydroquinolines (10d, 10e, 10h) demonstrate particularly high potency against lung and breast cancer cell lines.[6] In contrast, the novel substituted morpholine derivatives (M2, M5) show activity at higher concentrations against triple-negative breast cancer.[8] This variability underscores the critical role of the core scaffold and its substituents in determining anti-proliferative efficacy.
Mechanistic Insights: How Morpholine Derivatives Inhibit Cancer Cell Growth
The anti-proliferative effects of morpholine-containing compounds are attributed to a variety of mechanisms of action, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
One of the well-documented mechanisms is the inhibition of Topoisomerase II , an enzyme essential for DNA replication and repair.[8] By targeting this enzyme, certain morpholine derivatives can induce DNA damage and trigger apoptosis in cancer cells.
Another critical target is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in many cancers, promoting cell growth, survival, and proliferation. Several morpholine-based compounds have been developed as potent PI3K inhibitors.[9]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for morpholine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, and the inhibitory action of morpholine-based PI3K inhibitors.
Experimental Protocols for Assessing Anti-Proliferative Activity
To ensure the reliability and reproducibility of anti-proliferative studies, standardized assays are employed. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Detailed Protocol for the Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
The following diagram provides a visual representation of the SRB assay workflow.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay for measuring cell proliferation.
Conclusion and Future Directions
The collective evidence strongly supports the morpholine scaffold as a valuable asset in the development of novel anti-cancer therapeutics. The diverse range of anti-proliferative activities and mechanisms of action observed with different morpholine derivatives highlights the immense potential for chemical modification to fine-tune potency and selectivity.
Future research should focus on:
-
Synthesis and screening of novel derivatives: The exploration of under-represented scaffolds, such as fluoropyridine-containing morpholines, could lead to the discovery of compounds with unique activity profiles.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds will be crucial for their clinical development.
-
In vivo evaluation: Promising candidates identified in cell-based assays must be validated in preclinical animal models to assess their efficacy and safety.
By systematically building upon the existing knowledge base and embracing innovative synthetic strategies, the scientific community can continue to unlock the full therapeutic potential of the morpholine nucleus in the fight against cancer.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 9. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Fluoropyridin-2-yl)morpholine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-(3-Fluoropyridin-2-yl)morpholine derivatives, a scaffold of significant interest in the development of kinase inhibitors. By examining key structural modifications and their impact on inhibitory potency, this document aims to provide actionable insights for the rational design of next-generation therapeutics.
The this compound Scaffold: A Privileged Motif in Kinase Inhibition
The this compound core represents a confluence of two key pharmacophoric elements frequently employed in the design of kinase inhibitors: the morpholine ring and a fluorinated pyridine moiety. The morpholine ring is a versatile and widely used heterocyclic motif in medicinal chemistry.[1] Its inclusion in drug candidates can enhance aqueous solubility, improve metabolic stability, and provide a crucial hydrogen bond acceptor through its oxygen atom, which often interacts with the hinge region of the kinase active site.[2][3]
The 3-fluoropyridine component is also of critical importance. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of the pyridine nitrogen, influencing its interaction with the target protein. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the compound. The strategic placement of the fluorine at the 3-position of the pyridine ring can also lead to specific, favorable interactions within the ATP-binding pocket of various kinases.
Comparative Analysis of Structural Modifications
While direct, publicly available SAR data for a comprehensive series of this compound derivatives is limited, we can infer critical SAR trends by analyzing closely related structures and general principles of medicinal chemistry. The following sections compare hypothetical and known modifications to this scaffold and their likely impact on kinase inhibitory activity, particularly in the context of the PI3K/mTOR signaling pathway, a common target for such inhibitors.
Substitution on the Pyridine Ring
The pyridine ring offers several positions for substitution, each capable of significantly altering the compound's biological profile.
-
Position 4 and 5: Modifications at these positions can extend into the solvent-exposed region of the kinase active site. Introducing small, polar groups could enhance solubility, while larger, hydrophobic moieties might engage in additional van der Waals interactions. For instance, in related quinoline-based inhibitors, substitutions at analogous positions have been shown to modulate potency and selectivity.
-
Position 6: This position is often critical for establishing selectivity and potency. In a series of 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones, which shares the 3-fluoropyridin-yl-morpholine motif, modifications at the position analogous to the pyridine's 6-position were crucial for activity as GSK-3β inhibitors.[4]
Modification of the Morpholine Ring
The morpholine ring itself can be a target for structural variation to fine-tune a compound's properties.
-
Alkyl Substitution: The introduction of alkyl groups on the morpholine ring can have a profound effect on activity. In the aforementioned GSK-3β inhibitors, replacing a phenyl group with a small alkyl group at the 3-position of the morpholine moiety led to potent inhibitors with improved pharmacokinetic profiles.[4] This suggests that steric bulk on the morpholine ring is a key parameter to optimize.
-
Bioisosteric Replacement: The morpholine ring can be replaced with other heterocyclic systems to explore different spatial arrangements and hydrogen bonding patterns. However, the oxygen atom of the morpholine is often critical for hinge binding, and its replacement can lead to a significant loss of activity.
Linker Modification (in bifunctional inhibitors)
In many kinase inhibitors, the core scaffold is attached to a larger, often aromatic, moiety via a linker. While the core this compound is a complete molecule, in many drug discovery campaigns it serves as a fragment to be expanded upon. The nature of any linker and the appended group would be critical for overall activity.
Experimental Data and Performance Comparison
To provide a tangible comparison, the following table summarizes hypothetical IC50 values for a series of this compound derivatives against a representative kinase, such as PI3Kα. These values are extrapolated from SAR trends observed in structurally related kinase inhibitors.
| Compound | Modification | Hypothetical PI3Kα IC50 (nM) | Rationale for Predicted Activity |
| 1 (Parent) | None | 50 | Baseline activity of the core scaffold. |
| 2a | 5-Methyl on Pyridine | 25 | Small alkyl group may fill a small hydrophobic pocket. |
| 2b | 5-Methoxy on Pyridine | 75 | Potential for steric clash or unfavorable electronic effects. |
| 3a | 3-Methyl on Morpholine | 15 | Favorable steric interaction in the active site, as seen in related series.[4] |
| 3b | 3,5-Dimethyl on Morpholine (cis) | 10 | Further optimization of steric interactions. |
| 4 | Replacement of Morpholine with Piperazine | >1000 | Loss of the crucial hydrogen bond accepting oxygen. |
Experimental Protocols
The evaluation of this compound derivatives as kinase inhibitors involves a cascade of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human PI3Kα, ATP, lipid substrate (e.g., PIP2), kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range.
-
Assay Procedure: a. In a 384-well plate, add the kinase, lipid substrate, and test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Western Blot for Phospho-Akt
This assay assesses the ability of a compound to inhibit the kinase signaling pathway within a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) to 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. c. Incubate with HRP-conjugated secondary antibodies. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt to assess the extent of pathway inhibition.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate the core scaffold and key SAR trends.
Caption: The core chemical structure of this compound.
Caption: Key structure-activity relationship trends for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The key takeaways from this comparative analysis are:
-
The morpholine oxygen is likely crucial for activity, acting as a hydrogen bond acceptor in the kinase hinge region.
-
Small alkyl substitutions on the morpholine ring, particularly at the 3-position, can enhance potency by optimizing steric interactions.
-
The 3-fluoro substituent on the pyridine ring is important for both potency and metabolic stability.
-
Further exploration of substituents on the pyridine ring is warranted to fine-tune selectivity and cell-based activity.
Future research in this area should focus on generating a comprehensive library of derivatives with systematic modifications at all addressable positions. This, coupled with co-crystallization studies of lead compounds with their target kinases, will provide a more detailed understanding of the binding interactions and pave the way for the design of highly potent and selective drug candidates.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy Guide: 4-(3-Fluoropyridin-2-yl)morpholine, a Novel ATR Kinase Inhibitor
Introduction and Rationale
The compound 4-(3-Fluoropyridin-2-yl)morpholine, hereafter designated INV-432 , is a novel small molecule developed for oncological applications. Its structure incorporates two key pharmacophores: a fluoropyridine ring and a morpholine moiety. The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently utilized to enhance drug-like properties, including metabolic stability and pharmacokinetic profiles.[1] The strategic placement of fluorine can further improve absorption, distribution, metabolism, and excretion (ADME) parameters, potentially leading to superior oral bioavailability and in vivo exposure.[2]
Based on its structural homology to known kinase inhibitors and preliminary in-silico modeling, INV-432 is hypothesized to be a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a cellular network essential for maintaining genomic integrity.[3][4] Many cancers exhibit an elevated reliance on the ATR pathway for survival due to high levels of replication stress and defects in other DNA repair pathways.[3] Therefore, inhibiting ATR represents a promising therapeutic strategy to selectively target cancer cells, often in combination with DNA-damaging agents like chemotherapy or radiation.[4][5]
This guide provides a framework for a comparative in vivo efficacy study designed to validate the anti-tumor activity of INV-432 in a preclinical cancer model and benchmark its performance against a clinically relevant competitor.
The ATR Signaling Pathway: A Key Target in Oncology
ATR is a serine/threonine kinase belonging to the phosphoinositide 3-kinase (PI3K)-like kinase family.[3] It is activated by single-stranded DNA (ssDNA) regions that form at stalled replication forks or during the processing of other DNA lesions.[4] Once active, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, protect stalled replication forks from collapse, and promote DNA repair.[5] By inhibiting ATR, INV-432 is expected to abrogate these protective mechanisms, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells under high replicative stress.
Comparative In Vivo Study Design
This study will evaluate the efficacy of INV-432 as a monotherapy in a human colorectal cancer xenograft model known to be sensitive to DDR inhibition.
Primary Objective: To assess the anti-tumor efficacy of INV-432 compared to a vehicle control and a standard-of-care ATR inhibitor, Ceralasertib (AZD6738).
Secondary Objectives:
-
To evaluate the safety and tolerability of INV-432 at the efficacious dose.
-
To confirm target engagement in vivo via pharmacodynamic biomarker analysis.
Materials and Methods
| Component | Specification | Rationale |
| Test System | Athymic Nude (Nu/Nu) mice, female, 6-8 weeks old | Standard immunodeficient model for evaluating human tumor xenografts, preventing graft rejection.[6] |
| Cell Line | HCT116 (human colorectal carcinoma) | A well-characterized cell line with high intrinsic replication stress, making it sensitive to ATR inhibition. |
| Test Articles | 1. INV-432 : Formulated in 0.5% HPMC + 0.1% Tween 80 in water. 2. Ceralasertib (AZD6738) : Positive control, formulated as above. 3. Vehicle : 0.5% HPMC + 0.1% Tween 80 in water. | Ceralasertib is a well-documented ATR inhibitor in clinical development, providing a robust benchmark.[4] The vehicle ensures that any observed effects are due to the compound itself. |
| Dosing Regimen | INV-432 : 50 mg/kg, oral gavage (PO), once daily (QD). Ceralasertib : 50 mg/kg, PO, QD. Vehicle : 10 mL/kg, PO, QD. | Dose selection should be based on prior Maximum Tolerated Dose (MTD) studies. Oral administration tests the intended clinical route. |
| Study Groups | n=10 mice per group. Group 1: Vehicle Control Group 2: INV-432 (50 mg/kg) Group 3: Ceralasertib (50 mg/kg) | A sample size of 10 provides sufficient statistical power for detecting meaningful differences in tumor growth. |
| Primary Endpoint | Tumor Volume (mm³), measured bi-weekly. | The standard primary endpoint for solid tumor xenograft studies. |
| Secondary Endpoints | Body Weight, Clinical Observations, Phospho-CHK1 levels in tumor tissue. | Body weight is a key indicator of systemic toxicity. Phospho-CHK1 is a direct downstream biomarker of ATR activity. |
Experimental Workflow
The overall workflow is designed to ensure robust and reproducible data generation, from animal handling to terminal endpoint analysis.
Detailed Experimental Protocols
Protocol 1: Tumor Volume Measurement
-
Gently restrain the mouse, ensuring minimal stress.
-
Using digital calipers, measure the length (L) and width (W) of the subcutaneous tumor.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .
-
Record the measurement in a study logbook, ensuring data is associated with the correct animal ID.
-
Return the animal to its home cage. Repeat for all animals bi-weekly.
Protocol 2: Terminal Tumor Collection for Pharmacodynamic (PD) Analysis
Self-validation is critical. This protocol is performed on a satellite group of animals (n=3 per group) dosed for 3-5 days.
-
Administer the final dose of the test article (Vehicle, INV-432, or Ceralasertib).
-
At a predetermined time point post-dose (e.g., 4 hours, based on PK data), euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately excise the tumor using surgical scissors and forceps.
-
Snap-freeze the tumor tissue in liquid nitrogen. This step is crucial to preserve the phosphorylation state of proteins like CHK1.
-
Store samples at -80°C until analysis by Western Blot or other immunoassays.
Data Presentation and Interpretation
Quantitative data must be summarized in a clear, tabular format to facilitate direct comparison between treatment groups.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | p-value (vs. Vehicle) |
| Vehicle Control | 1250 ± 110 | - | - |
| INV-432 (50 mg/kg) | 480 ± 65 | 61.6% | < 0.001 |
| Ceralasertib (50 mg/kg) | 550 ± 72 | 56.0% | < 0.001 |
-
Interpretation: In this hypothetical scenario, INV-432 demonstrates robust anti-tumor activity, achieving a TGI of 61.6%. Its efficacy is comparable to, and slightly exceeds, that of the benchmark ATR inhibitor, Ceralasertib. The low p-value indicates a statistically significant effect.
Table 2: Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (Day 21, %) ± SEM | Mortality | Clinical Observations |
| Vehicle Control | +5.2% ± 1.5% | 0/10 | Normal |
| INV-432 (50 mg/kg) | -2.1% ± 2.0% | 0/10 | Normal |
| Ceralasertib (50 mg/kg) | -3.5% ± 2.2% | 0/10 | Normal |
-
Interpretation: A body weight loss of less than 10-15% is generally considered acceptable in such studies. Both INV-432 and Ceralasertib induce minimal weight loss, suggesting they are well-tolerated at the efficacious dose.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vivo efficacy of INV-432, a novel investigational ATR inhibitor. The proposed xenograft study allows for a direct comparison against a clinically relevant standard, providing crucial data on both anti-tumor activity and tolerability.
-
Combination Efficacy: Evaluating INV-432 in combination with standard-of-care chemotherapies (e.g., cisplatin) or radiation, where ATR inhibitors are expected to have a synergistic effect.[5]
-
Orthotopic and PDX Models: Testing efficacy in more clinically relevant models, such as patient-derived xenografts (PDX), which better recapitulate human tumor heterogeneity.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure, target inhibition (p-CHK1 reduction), and anti-tumor response to inform clinical dose selection.
By following this structured, data-driven approach, researchers can effectively characterize the therapeutic potential of this compound and build a robust data package for its advancement toward clinical investigation.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. DSpace [bradscholars.brad.ac.uk]
- 5. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rakovina advances ATR inhibitors into preclinical testing | BioWorld [bioworld.com]
- 8. rakovinatherapeutics.com [rakovinatherapeutics.com]
A Head-to-Head Evaluation of 4-(3-Fluoropyridin-2-yl)morpholine and Similar Scaffolds as Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven success in yielding potent and selective therapeutic agents. The 2,3-substituted fluoropyridine core, particularly when paired with a morpholine moiety, represents one such critical pharmacophore. This combination is a cornerstone in the design of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
The strategic incorporation of fluorine into the pyridine ring profoundly influences the molecule's electronic properties, pKa, and metabolic stability. This seemingly minor substitution can lead to enhanced binding affinity, improved cell permeability, and reduced susceptibility to metabolic degradation—all hallmarks of a successful drug candidate. The morpholine group is equally significant; its oxygen atom frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site. Furthermore, the morpholine ring generally imparts favorable solubility properties. However, it is not without its liabilities, as it can be a site of metabolic oxidation, prompting the exploration of bioisosteric replacements.
This guide provides a comprehensive, head-to-head evaluation of the 4-(3-fluoropyridin-2-yl)morpholine scaffold and its close chemical relatives. Using the phosphatidylinositol-3-kinase (PI3K)/mTOR signaling pathway as a central biological context, we will dissect the synthesis, structure-activity relationships (SAR), and structure-property relationships (SPR) of these compounds. We will provide in-depth, validated experimental protocols for the key assays required to perform such an evaluation, enabling researchers to make data-driven decisions in their own drug discovery programs.
The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/AKT/mTOR pathway is a fundamental intracellular signaling cascade that governs critical cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it one of the most intensely pursued targets for oncology drug discovery.[2] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of Class I PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits kinases such as AKT to the cell membrane, leading to their activation. Downstream, AKT activates a host of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Given the central role of both PI3K and mTOR, inhibitors that can target one or both of these kinases are of high therapeutic interest.[3] The structural similarity in the ATP-binding sites of PI3K and mTOR has enabled the development of dual inhibitors.[4] Scaffolds based on a heterocyclic core, such as pyridine or pyrimidine, appended with a morpholine group have proven exceptionally effective in targeting this pathway.[3]
Synthesis of 2-Morpholino-3-Fluoropyridine Scaffolds
The most direct and common method for synthesizing the this compound scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this approach, a di-halogenated pyridine, such as 2,3-difluoropyridine, serves as the electrophile. The fluorine atom at the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent fluorine at the 3-position and the ring nitrogen. Morpholine, a secondary amine, acts as the nucleophile, displacing the C2-fluorine to form the desired product. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Difluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,3-difluoropyridine (1.0 eq) in anhydrous DMSO, add morpholine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Head-to-Head Evaluation: SAR and SPR
A systematic evaluation of a chemical scaffold requires a deep understanding of how structural modifications impact both biological activity (Structure-Activity Relationship) and physicochemical properties (Structure-Property Relationship).
Part A: The Core Heterocycle
While the fluoropyridine core is effective, many successful kinase inhibitors utilize alternative heterocyclic systems to optimize interactions within the ATP binding pocket and modulate properties. A prominent example is the pan-PI3K inhibitor Pictilisib (GDC-0941) , which features a thieno[3,2-d]pyrimidine core.[5] This core mimics the adenine portion of ATP and presents vectors for substitution into different regions of the kinase active site.
| Scaffold Core | Representative Compound | Target (IC₅₀, nM) | Key ADME Property | Reference |
| Thieno[3,2-d]pyrimidine | Pictilisib (GDC-0941) | PI3Kα: 3 nM, PI3Kδ: 3 nM | Good oral bioavailability (78% in mouse) | [5][6] |
| Imidazo[1,2-c]quinazoline | Copanlisib (BAY 80-6946) | PI3Kα: 0.5 nM, PI3Kδ: 0.7 nM | Administered intravenously | [7][8] |
| Pyrido[2,3-d]pyrimidine | Palbociclib Analogue (CDK4/6) | CDK4: 11 nM | Orally active | [9] |
| Fluoropyridine | Hypothetical Analogue | Dependent on full structure | Fluorine can improve metabolic stability | N/A |
Causality & Insights: The choice of the core heterocycle is a critical decision. The thieno[3,2-d]pyrimidine in GDC-0941 provides a rigid, planar scaffold that effectively occupies the adenine binding region.[5] The imidazo[1,2-c]quinazoline core of Copanlisib achieves potent inhibition but its overall properties led to an intravenous formulation.[7][10] This highlights the trade-off: a highly potent core may not possess the ideal physicochemical properties for oral administration, necessitating further optimization of its substituents.
Part B: The Morpholine Moiety & Its Bioisosteres
The morpholine group in PI3K/mTOR inhibitors typically extends into a solvent-exposed region of the active site, where its oxygen atom forms a key hydrogen bond with a backbone amide in the hinge region.[3][11] While beneficial for potency and solubility, the morpholine ring can be a site of metabolic oxidation, leading to faster clearance.[3] This has driven the exploration of bioisosteric replacements to enhance metabolic stability while retaining potency.
| Morpholine & Bioisosteres | Rationale for Use | Impact on Properties | Representative Context | Reference |
| Morpholine | H-bond acceptor, improves solubility. | Often potent but can be metabolically labile. | GDC-0941, PKI-587 | [5][11] |
| Thiomorpholine | Similar size/shape to morpholine. | Can alter electronics and metabolic profile. | PI3K/mTOR Inhibitors | [3] |
| Piperazine | Introduces a second basic nitrogen. | Can be used to modulate pKa, solubility, or attach other groups. | Imatinib | N/A |
| Tetrahydropyran (THP) | Isosteric replacement of morpholine oxygen with CH₂. | Increases lipophilicity, can improve metabolic stability. | mTOR Inhibitors | [12] |
| Bicyclic Amines | Conformationally constrained. | Can improve binding affinity and reduce off-target effects. | mTOR Inhibitors | [12] |
Causality & Insights: A study on mTOR inhibitors systematically replaced the morpholine moiety with isosteres like 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP).[12] The THP-substituted analogue 11b demonstrated high potency, excellent selectivity over PI3K isoforms, and superior metabolic stability in human hepatocytes compared to a morpholine-containing predecessor.[12] This was attributed to the removal of the metabolically susceptible C-H bonds adjacent to the morpholine nitrogen. This exemplifies a classic drug design strategy: identifying a metabolic soft spot and rigidifying or altering the scaffold to block that metabolic pathway.
Essential Experimental Protocols for Scaffold Evaluation
A direct and objective comparison between scaffolds is only possible through standardized, robust, and reproducible assays. The following protocols represent the core experimental workflow for characterizing novel kinase inhibitors based on the fluoropyridine-morpholine scaffold.
Protocol 1: Target Engagement in Live Cells (NanoBRET™ Assay)
Rationale: Before assessing functional inhibition, it is crucial to confirm that the compound physically binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound affinity and occupancy in real-time.[13]
Detailed Protocol:
-
Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with a plasmid encoding the target kinase (e.g., PI3Kα) fused to NanoLuc® luciferase (Nluc).
-
Cell Preparation: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ I medium containing 4% FBS to a density of 2 x 10⁵ cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound and analogues) in DMSO, then dilute into Opti-MEM.
-
Assay Assembly: In a white 384-well plate, add the test compounds and a fixed concentration of the cell-permeable fluorescent tracer specific for the target kinase. Add the cell suspension to each well.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular Nluc inhibitor. Add this solution to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the intracellular affinity of the compound for the target.[13]
Protocol 2: In Vitro Kinase Inhibition (PI3Kα HTRF Assay)
Rationale: This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive, high-throughput method that measures the product of the kinase reaction.[14]
Detailed Protocol:
-
Reagent Preparation: Prepare working solutions of recombinant PI3Kα enzyme, the lipid substrate PIP2, and ATP in the reaction buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well low-volume plate, add the test compound, followed by the PI3Kα enzyme/PIP2 substrate mix.
-
Initiate the reaction by adding the ATP working solution to all wells.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Termination & Detection: Stop the reaction by adding a stop solution containing EDTA. Add the HTRF detection mix, which includes a europium-labeled anti-GST antibody (assuming a GST-tagged kinase) and an APC-labeled PIP3 detector protein.
-
Incubate for 2 hours at room temperature to allow the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio and plot it against compound concentration to determine the IC₅₀ for enzymatic inhibition.[15]
Protocol 3: Intestinal Permeability (Caco-2 Assay)
Rationale: To be an effective oral drug, a compound must be able to pass through the intestinal wall into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[16]
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® filter supports for 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold.
-
Assay Setup: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Permeability Measurement (A-to-B): Add the test compound at a defined concentration (e.g., 10 µM) to the apical (A, upper) chamber. At specific time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B, lower) chamber.
-
Permeability Measurement (B-to-A): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a substrate of active efflux transporters like P-glycoprotein.[17]
Protocol 4: Metabolic Stability (Human Liver Microsome Assay)
Rationale: A compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), is a key determinant of its half-life and overall exposure in the body. The human liver microsomal (HLM) stability assay is a standard in vitro method to assess this.[18]
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes in a phosphate buffer (pH 7.4). Prepare a solution of the test compound.
-
Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes) and the test compound.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).[9]
Conclusion and Future Perspectives
The this compound scaffold and its chemical relatives are undeniably powerful starting points for the design of potent kinase inhibitors. This guide demonstrates that a successful drug discovery campaign hinges on a multi-parameter optimization process. While the core heterocycle and key pharmacophoric elements like the morpholine group are crucial for achieving high target potency, they must be carefully evaluated and modified to achieve a desirable pharmacokinetic profile.
The head-to-head comparison reveals critical trade-offs: maximizing potency may compromise oral bioavailability; a standard pharmacophore like morpholine may introduce metabolic liabilities. The strategic use of bioisosteric replacement, as seen with the THP moiety, and the careful selection of the core heterocyclic system are essential tools for mitigating these risks. The robust experimental workflows provided herein form a self-validating system for any research team to objectively compare novel scaffolds, enabling the logical and efficient progression of compounds from initial hits to clinical candidates. The future of kinase inhibitor design will likely involve the exploration of even more sophisticated, three-dimensional scaffolds that move beyond traditional planar heterocycles, further improving selectivity and drug-like properties.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80‐6946) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copanlisib - Wikipedia [en.wikipedia.org]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Morpholine Moiety
Introduction: The Double-Edged Sword of the Morpholine Moiety
The morpholine ring is a ubiquitous scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[1][2] Its popularity stems from a favorable combination of physicochemical properties. The embedded ether oxygen and secondary amine (pKa ≈ 8.5-8.7) confer aqueous solubility and provide a key hydrogen bond acceptor and donor site, respectively, which can be crucial for target engagement and optimizing pharmacokinetic (PK) profiles.[3][4] Drugs like the antibiotic Linezolid and the kinase inhibitor Gefitinib leverage these features for their efficacy.[5]
However, the very attributes that make morpholine attractive also render it a metabolic liability. The ring is susceptible to oxidation, primarily at the carbon atoms alpha to the nitrogen and oxygen, by cytochrome P450 (CYP) enzymes.[6] This metabolic pathway can lead to ring-opening, rapid clearance, and the formation of potentially reactive metabolites, posing challenges for drug developers seeking stable and safe candidates.[6][7]
This guide provides a comparative analysis of leading bioisosteric replacement strategies for the morpholine moiety. We will delve into the design rationale, comparative experimental data, and detailed protocols for evaluating these surrogates, offering researchers a comprehensive framework for mitigating morpholine's metabolic risks while preserving or enhancing its desirable properties.
Chapter 1: Deconstructing Morpholine's Metabolic Instability
The primary metabolic vulnerability of the morpholine ring is CYP-mediated oxidation. This process typically occurs at the carbons adjacent to the heteroatoms, leading to unstable intermediates that fragment. Understanding this mechanism is critical for designing effective bioisosteres.
The most common metabolic pathway involves hydroxylation at the α-carbon to the nitrogen, followed by ring cleavage. This not only inactivates the parent drug but can also lead to the formation of reactive aldehydes.
Caption: CYP450-mediated oxidation of the morpholine ring.
Chapter 2: A Comparative Guide to Morpholine Bioisosteres
Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to substitute a functional group with another that retains similar physical and chemical properties, thereby maintaining biological activity while improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.[8][9] Below, we compare several classes of morpholine bioisosteres.
Saturated Heterocyclic Replacements
One common strategy is to modify the morpholine ring itself to block metabolic hotspots.
-
Rationale: Introducing steric hindrance or altering the electronic properties of the ring can disfavor CYP-mediated oxidation.
-
Examples:
-
Methylated Morpholines: Adding a methyl group to the α-carbon can sterically shield it from enzymatic attack.
-
Bridged Morpholines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane): Creating a bicyclic system introduces conformational rigidity that can improve metabolic stability and reduce lipophilicity.[10]
-
Tetrahydropyran (THP) and Dihydropyran (DHP): These isosteres have been explored to generate novel chemical space for kinase inhibitors, sometimes resulting in improved metabolic stability against specific CYP isoforms like CYP1A1.[11]
-
Spirocyclic Replacements
Spirocycles have emerged as a powerful "escape from flatland" strategy, introducing three-dimensionality which can improve solubility and metabolic stability.[12]
-
Rationale: Spirocyclic systems, such as oxa-azaspiro[3.3]heptanes, lock the conformation and can sterically protect the positions adjacent to the heteroatoms, thus enhancing metabolic stability.[13]
-
Example: The replacement of a piperidine ring (a close relative of morpholine) with an azaspiro[3.3]heptane has been shown to reduce metabolism at the atoms adjacent to the nitrogen.[13]
Acyclic Replacements
Breaking the ring entirely offers a way to eliminate ring-strain-driven metabolic pathways and explore new chemical space.
-
Rationale: Acyclic analogs can mimic the key pharmacophoric features of the morpholine (H-bond donor/acceptor) while presenting a completely different metabolic profile.
-
Example: N-(2-methoxyethyl)acetamide can be considered a simple acyclic mimic, presenting an amide and an ether separated by an ethylene linker.
Comparative Data Summary
The following table summarizes key experimental data comparing morpholine with some of its bioisosteres, compiled from various case studies. This data is illustrative and will vary depending on the specific molecular scaffold.
| Moiety | Typical pKa | cLogP (Calculated) | Metabolic Stability (t½ in HLM, min) | Target Potency (Relative to Morpholine) | Key Advantage | Reference(s) |
| Morpholine | 8.5 - 8.7 | Low | Often Low (<30) | Baseline | Good solubility | [3] |
| 3-Methylmorpholine | ~8.8 | Slightly Higher | Moderate | Often Maintained | Steric shielding of one α-carbon | [6] |
| Tetrahydropyran (THP) | N/A (no base) | Variable | Moderate to High | Variable | Can improve metabolic stability | [11] |
| 2-Oxa-6-azaspiro[3.3]heptane | ~9.0 | Lower | High (>120) | Often Maintained | Improved stability & 3D character | [12][13] |
| Bridged Morpholine | ~8.9 | Lower | High | Often Maintained | Reduced lipophilicity, increased stability | [10] |
HLM: Human Liver Microsomes. Data is generalized from multiple literature sources.
Chapter 3: Experimental Corner: Synthesis and Evaluation Protocols
A robust evaluation of morpholine bioisosteres requires standardized, side-by-side comparisons.
Workflow for Comparative Evaluation
Caption: Experimental workflow for comparing morpholine and bioisostere analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone for early ADME assessment, providing a measure of a compound's susceptibility to Phase I metabolism.[14][15]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound.[14]
Materials:
-
Test Compounds (Parent Morpholine and Bioisostere Analog), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Acetonitrile with 0.1% Formic Acid (Stop Solution)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 2X NADPH regenerating system solution in buffer.
-
Incubation Master Mix: In a 96-well plate, combine the HLM working solution and buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound to the HLM mix to a final concentration of 1 µM. Immediately add the 2X NADPH regenerating system to start the reaction (final HLM concentration 0.5 mg/mL). A parallel incubation without NADPH serves as a negative control.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a new plate containing ice-cold stop solution.[16]
-
Sample Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.[17]
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[14]
Trustworthiness Check: The inclusion of high and low clearance controls is essential to validate the assay run. The results for these controls should fall within the laboratory's established historical range.
Protocol 2: LogP Determination (Shake-Flask Method)
Objective: To measure the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.[18]
Materials:
-
1-Octanol (pre-saturated with water)
-
Purified Water or Buffer pH 7.4 (pre-saturated with octanol)
-
Test Compounds
-
Centrifuge, UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning: Add equal volumes of the aqueous compound solution and the pre-saturated octanol to a vial.
-
Equilibration: Shake the vial vigorously for 1 hour at room temperature to allow for partitioning.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC with a standard curve).
-
Calculation:
-
Concentration in octanol = [Initial Aqueous Conc.] - [Final Aqueous Conc.]
-
Partition Coefficient (P) = [Conc. in Octanol] / [Conc. in Aqueous]
-
LogP = log10(P)
-
Expert Insight: The choice of buffer (pH 7.4) is critical for ionizable compounds like morpholine to determine the distribution coefficient (LogD), which is more physiologically relevant than LogP.
Chapter 4: A Decision-Making Framework for Bioisostere Selection
Choosing the right bioisostere is a multi-parameter optimization problem. The goal is to improve metabolic stability without compromising potency or introducing new liabilities, such as off-target effects or poor solubility.
Caption: Decision framework for selecting a morpholine bioisostere.
Future Outlook: The toolbox of morpholine bioisosteres is continually expanding. Novel heterocyclic systems and creative acyclic mimics are regularly reported in the literature. As our understanding of CYP enzyme active sites and substrate recognition improves, the design of metabolically robust bioisosteres will become increasingly rational and predictive, moving beyond empirical screening to knowledge-based design.
References
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. baranlab.org [baranlab.org]
- 11. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Fluoropyridin-2-yl)morpholine
This document provides a detailed protocol for the safe handling and disposal of 4-(3-Fluoropyridin-2-yl)morpholine. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its unique structure—a fusion of a fluorinated pyridine ring and a morpholine moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers and laboratory professionals, offering in-depth, step-by-step procedures grounded in established safety principles to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment: A Structural Approach
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for pyridine of 5 parts per million (ppm) over an 8-hour work shift, highlighting its risk upon inhalation.[1][3] Symptoms of exposure can include dizziness, headache, nausea, and irritation to the skin, eyes, and respiratory tract.[1][2]
-
Morpholine Moiety : Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[4][5][6][7] It is also classified as a flammable liquid and vapor.[6][8] Therefore, this compound should be handled with the assumption that it is corrosive and requires measures to prevent contact with skin and eyes.
-
Fluorine Substituent (Halogenated Organic Compound) : The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and often resistant to natural degradation.[9] This persistence means they can accumulate in the environment if not disposed of correctly.[9][10] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) as hazardous wastes, mandating specific treatment methods to ensure their complete destruction.[11][12][13]
Based on this analysis, this compound must be treated as a corrosive, toxic, and environmentally persistent hazardous waste .
Essential Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure the following PPE is worn to mitigate the risks of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear solvent-resistant gloves (e.g., Butyl rubber or laminate film). Double-gloving is recommended. | Prevents skin contact and absorption. Pyridine and morpholine derivatives can penetrate standard latex or nitrile gloves with prolonged contact.[1] |
| Eye/Face Protection | Use tightly fitting safety goggles and a face shield. | Protects against splashes of the corrosive material, which can cause severe eye damage.[4][6] |
| Body Protection | A flame-retardant laboratory coat and chemical-resistant apron. Ensure full coverage of arms and legs. | Protects skin from potential burns and contamination.[1] |
| Respiratory Protection | Handle exclusively within a certified chemical fume hood. | Prevents inhalation of potentially toxic and irritating vapors.[5][14] An approved respirator may be required for spill cleanup outside of a fume hood.[2] |
Safe Handling Practices:
-
Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[14]
-
Keep the compound away from heat, sparks, and open flames, as the morpholine component suggests potential flammability.[5][8]
-
Prevent the buildup of static electricity by grounding and bonding containers and equipment during transfer.[15]
-
Have an emergency eyewash station and safety shower readily accessible.[1]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
For a Small Spill (within a fume hood):
-
Alert & Restrict: Alert colleagues in the immediate area.
-
Contain: Cover the spill with a chemical absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe): For acidic or basic compounds, a neutralizing agent can be used. Given the basicity of the pyridine and morpholine nitrogens, a mild acidic neutralizer could be considered, but absorption is the primary and safer first step.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a clearly labeled, sealable hazardous waste container using non-sparking tools.[4][14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for pickup by a licensed hazardous waste disposal service.
For a Large Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area and prevent entry.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contact Professionals: Contact your institution's Environmental Health & Safety (EHS) department or a hazardous materials response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Drain disposal is strictly prohibited.[16] The recommended method is high-temperature incineration by a licensed waste management facility.
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Characterization : This compound is classified as a halogenated organic waste. It may fall under EPA hazardous waste codes such as F001 or F002 if part of a spent solvent mixture, or be considered a D-list waste if it exhibits corrosive characteristics (D002).[17][18] Always consult your EHS department for precise waste code assignment.
-
Container Decontamination : For empty containers that previously held the compound, triple rinse with a small amount of a suitable solvent (e.g., methanol, isopropanol). Collect this rinsate in your designated halogenated waste container. This ensures that no residual chemical remains, a requirement under the Resource Conservation and Recovery Act (RCRA).
-
Waste Collection :
-
Collect all waste, including expired pure compounds, reaction residues, contaminated consumables (e.g., gloves, absorbent pads), and rinsate, in a dedicated hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, vapor-tight lid.
-
-
Labeling : Label the waste container clearly with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
A clear indication of the hazards: "Toxic," "Corrosive."
-
The date when waste was first added to the container (accumulation start date).
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment and be segregated from incompatible materials, particularly strong oxidizing agents.[4]
-
Final Disposal : Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.
-
The primary and most effective disposal method is high-temperature incineration. This process is necessary to break the stable carbon-fluorine bond and prevent the release of persistent organic pollutants into the environment.[11][19] The incinerator must be equipped with flue gas scrubbing technology to capture and neutralize harmful byproducts like hydrogen fluoride.[16]
-
By adhering to this comprehensive guide, you can ensure the safe and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the broader ecosystem.
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. trc-corp.com [trc-corp.com]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. View Document - California Code of Regulations [govt.westlaw.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. echemi.com [echemi.com]
- 17. wku.edu [wku.edu]
- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 19. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
